molecular formula C8H16N2O B12114634 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B12114634
M. Wt: 156.23 g/mol
InChI Key: PQXWFFNPZFYZAZ-UHFFFAOYSA-N
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Description

4-Amino-1-(pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-(pyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(pyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-amino-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2

InChI Key

PQXWFFNPZFYZAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCN

Origin of Product

United States
Foundational & Exploratory

1-(4-aminobutyryl)pyrrolidine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-(4-aminobutyryl)pyrrolidine , also known as GABA pyrrolidide .

Executive Summary

1-(4-aminobutyryl)pyrrolidine is a synthetic amide derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Structurally, it consists of a GABA backbone coupled to a pyrrolidine ring via an amide linkage. This compound represents a class of "GABA prodrugs" or "masked GABA" analogs designed to enhance blood-brain barrier (BBB) permeability by masking the polar carboxylic acid of GABA with a lipophilic pyrrolidine moiety.

This guide details its chemical identity, IUPAC nomenclature, structural properties, and synthetic methodologies. It serves researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Nomenclature

IUPAC Name

The systematic IUPAC name is derived by treating the pyrrolidine ring as the parent structure substituted at the nitrogen (position 1) by a 4-aminobutanoyl group.

  • Preferred IUPAC Name: 4-amino-1-(pyrrolidin-1-yl)butan-1-one

  • Systematic Alternative: 1-(4-aminobutanoyl)pyrrolidine

Synonyms & Identifiers
CategoryIdentifier / Synonym
Common Names GABA pyrrolidide; Pyrrolidide of GABA
Chemical Synonyms 1-(4-Aminobutyryl)pyrrolidine; N-(4-Aminobutyryl)pyrrolidine; 4-Amino-N,N-tetramethylenebutanamide
Chemical Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
SMILES NCCCC(=O)N1CCCC1
InChI Key (Predicted) RYYVLZOYLIZQLL-UHFFFAOYSA-N
Structural Analysis

The molecule is an amide . It is distinct from Piracetam (2-oxo-1-pyrrolidineacetamide), which is a cyclic GABA derivative (lactam). In 1-(4-aminobutyryl)pyrrolidine, the GABA chain is linear and attached to the nitrogen of a saturated pyrrolidine ring.

  • Pharmacophore: The structure combines the neuroactive GABA chain with a pyrrolidine ring, a common scaffold in nootropics (racetams) and proline mimetics.

  • Lipophilicity: The pyrrolidine amide is significantly more lipophilic than the parent amino acid (GABA), potentially facilitating CNS entry.

Physicochemical Properties (Predicted)

PropertyValue (Predicted)Context
LogP ~0.2 - 0.5Moderately lipophilic; enhanced BBB permeability vs. GABA (LogP -2.3).
pKa (Amine) ~10.5Basic primary amine; exists as a cation at physiological pH.
Solubility High (Water/Ethanol)Soluble in polar solvents due to the amine and amide functionality.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Carbonyl oxygen and amine nitrogen.

Synthesis & Methodology

The synthesis of 1-(4-aminobutyryl)pyrrolidine typically involves coupling a protected GABA derivative with pyrrolidine to prevent self-polymerization, followed by deprotection.

Synthetic Route A: Activated Ester Coupling

This method uses N-protected GABA (e.g., Boc-GABA) to ensure regioselectivity.

Protocol:

  • Activation: React N-Boc-GABA (4-[(tert-butoxycarbonyl)amino]butanoic acid) with a coupling agent (e.g., EDC·HCl, DCC) and HOBt in dichloromethane (DCM).

  • Coupling: Add Pyrrolidine (1.05 eq) and a base (DIPEA) to the activated ester. Stir at room temperature for 12–24 hours.

  • Workup: Wash with dilute HCl (to remove unreacted amine), NaHCO₃, and brine. Dry organic layer and concentrate to yield N-Boc-1-(4-aminobutyryl)pyrrolidine .

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or HCl in dioxane to remove the Boc group.

  • Isolation: Neutralize and extract the free base or isolate as the hydrochloride salt.

Synthetic Route B: Acyl Chloride Substitution

A more direct route using 4-chlorobutyryl chloride, followed by amination.

Protocol:

  • Acylation: React Pyrrolidine with 4-chlorobutyryl chloride in the presence of triethylamine (TEA) at 0°C to form 1-(4-chlorobutyryl)pyrrolidine .

  • Amination (Gabriel Synthesis): React the chloro-intermediate with Potassium Phthalimide in DMF at 80°C.

  • Hydrazinolysis: Treat the phthalimide intermediate with Hydrazine hydrate in refluxing ethanol to release the primary amine.

Visualization of Synthesis Pathway

Synthesis GABA N-Boc-GABA (Protected Precursor) Inter Intermediate: N-Boc-1-(4-aminobutyryl)pyrrolidine GABA->Inter Coupling (EDC/HOBt) Pyr Pyrrolidine (Reagent) Pyr->Inter Final Target: 1-(4-aminobutyryl)pyrrolidine Inter->Final Deprotection (-Boc) TFA TFA / HCl (Deprotection)

Caption: Figure 1. Synthetic pathway via N-Boc-GABA coupling and deprotection.

Pharmacological Context

Mechanism of Action (Theoretical)
  • Prodrug Activity: Upon entering the systemic circulation or crossing the BBB, the amide bond may be hydrolyzed by amidases, releasing free GABA and Pyrrolidine .

  • GABA-B Agonism: Some GABA amides retain affinity for GABA-B receptors, though typically with lower potency than GABA itself.

  • Pyrrolidine Component: Pyrrolidine itself is a secondary amine found in many bioactive compounds (e.g., racetams, nicotine).[1][2] It may modulate the pharmacokinetic profile of the GABA moiety.

Comparison to Related Compounds
CompoundStructureRelationship to GABA
1-(4-aminobutyryl)pyrrolidine Linear GABA amideDirect Amide Prodrug
Piracetam Cyclic GABA lactam (2-pyrrolidone)Cyclic derivative (Racetam)
Picamilon Nicotinoyl-GABAAmide prodrug (N-terminus)
Vigabatrin Vinyl-GABAIrreversible GABA-T inhibitor

References

  • PubChem. Compound Summary for GABA Derivatives. National Library of Medicine. Available at: [Link]

  • IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. (Methodology for peptide/amide coupling).

Sources

Novel GABA analogs containing pyrrolidine ring

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Novel GABA Analogs Containing the Pyrrolidine Ring

Executive Summary

This technical guide provides a comprehensive framework for the development of novel


-aminobutyric acid (GABA) analogs incorporating a pyrrolidine ring. Unlike linear GABA analogs (e.g., pregabalin) or cyclohexane-fused analogs (e.g., gabapentin), pyrrolidine-based analogs offer a unique opportunity to restrict the conformational flexibility of the GABA backbone while enhancing metabolic stability and blood-brain barrier (BBB) permeability.

The primary focus of this guide is the class of 2-substituted pyrrolidine-2-yl-acetic acid derivatives . These compounds have emerged as potent, subtype-selective inhibitors of GABA transporters (GAT-1, GAT-3, and GAT-4), offering new therapeutic avenues for epilepsy and neuropathic pain by modulating synaptic GABA levels.

Chemical Design & Rationale

The Pyrrolidine Advantage

The design of GABA analogs hinges on bioisosterism and conformational restriction. Linear GABA is highly flexible, leading to promiscuous binding and rapid metabolic degradation by GABA transaminase (GABA-AT).

  • Entropic Benefit: Incorporating the nitrogen and the

    
    -carbon of GABA into a 5-membered pyrrolidine ring reduces the entropic penalty of binding to the transporter.
    
  • Pharmacophore Alignment: The pyrrolidine ring locks the distance between the basic amine and the acidic carboxylate, mimicking the "active" conformation required for GAT recognition.

  • Lipophilicity: The saturated ring increases logP compared to the zwitterionic linear amino acid, facilitating passive diffusion across the BBB.

Structure-Activity Relationship (SAR)

Recent studies, particularly those involving pyrrolidine-2-yl-acetic acid scaffolds, have established critical SAR rules:

Structural DomainModificationEffect on Potency/Selectivity
Core Ring Pyrrolidine-2-acetic acid (Homoproline)Essential scaffold. Extends the carbon chain by one unit compared to proline, aligning with the GABA backbone.
N-Substitution Lipophilic Arylalkyl groups (e.g., diphenylbutenyl, trityl ethers)Critical Driver. Large lipophilic groups target the allosteric hydrophobic pocket of GAT, increasing affinity by 100-1000x.
C-2 Position Hydroxylation (2-OH)Enhances potency at mGAT1 (e.g., Compound rac-(u)-13c).
C-4 Position Stereochemistry ((4R) vs (4S))(4R)-configuration is often crucial for GAT-3 selectivity.[1][2]

Experimental Protocols

Synthesis of N-Substituted Pyrrolidine-2-acetic Acids

Objective: Synthesize a lipophilic GAT-1 inhibitor starting from L-Proline homologs.

Reagents:

  • Starting Material: Pyrrolidin-2-yl-acetic acid (Homoproline) HCl salt.

  • Alkylating Agent: 4-bromo-1,1-diphenyl-1-butene (or equivalent lipophilic halide).

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (ACN).

Step-by-Step Methodology:

  • Preparation of Free Base:

    • Dissolve 1.0 eq of pyrrolidin-2-yl-acetic acid HCl in minimal methanol.

    • Add 2.2 eq of

      
       and stir for 30 min to liberate the amine and form the carboxylate salt.
      
    • Evaporate solvent and re-suspend in anhydrous ACN.

  • N-Alkylation:

    • To the suspension in ACN, add 1.1 eq of the alkylating agent (e.g., 4-bromo-1,1-diphenyl-1-butene).

    • Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction.

    • Reflux: Heat the mixture to 80°C under nitrogen atmosphere for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in water and adjust pH to ~4.0 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

  • Purification:

    • Dry combined organic layers over

      
      .
      
    • Purify via Flash Column Chromatography (Silica gel, gradient elution DCM -> 5% MeOH in DCM).

    • Validation: Verify structure via

      
      -NMR and LC-MS (Target Mass: M+1 peak).
      
MS-Based Marker Binding Assay (GAT Affinity)

Rationale: Traditional radioligand assays (


-GABA) are expensive and require radioactive handling. An MS-based displacement assay using a known high-affinity marker (e.g., NO-711) is a robust, self-validating alternative.

Protocol:

  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing hGAT-1.

    • Homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge (40,000 x g, 20 min) and resuspend pellets.

  • Incubation:

    • Total Binding: Mix membrane suspension (50

      
      g protein) + Marker (NO-711, 10 nM) + Solvent (Control).
      
    • Non-Specific Binding: Add excess Tiagabine (100

      
      M).
      
    • Test: Add novel pyrrolidine analog (concentration range

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Separation & Quantification:

    • Filter through GF/C glass fiber filters using a cell harvester.

    • Elution: Denature filters in methanol to release bound NO-711.

    • Analysis: Inject eluate into LC-MS/MS. Monitor transition for NO-711 (e.g., precursor -> fragment ion).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Visualization & Logic

Chemical Design Strategy

ChemicalDesign GABA Linear GABA (Flexible, Zwitterionic) Design Design Strategy: Conformational Restriction + Lipophilicity GABA->Design Optimization Pyrrolidine Pyrrolidine-2-acetic acid (Rigid Core) Design->Pyrrolidine Cyclization Analog Novel N-Substituted Analog (High GAT Affinity) Pyrrolidine->Analog N-Alkylation (Lipophilic Anchor)

Figure 1: Evolution from linear GABA to high-affinity pyrrolidine analogs. The pyrrolidine ring reduces entropic cost, while N-substitution targets the transporter's hydrophobic pocket.

Synthesis Workflow (N-Alkylation)

Synthesis Start L-Proline Step1 Homologation (Arndt-Eistert) Start->Step1 Inter Pyrrolidine-2-acetic acid (Homoproline) Step1->Inter Step2 N-Alkylation (R-X, K2CO3, ACN) Inter->Step2 Final Target GAT Inhibitor (N-Substituted) Step2->Final

Figure 2: Synthetic pathway for generating N-substituted pyrrolidine-2-acetic acid derivatives from L-Proline.

Mechanism of Action: Synaptic Regulation

Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse GABA Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Receptor Activation GAT GAT-1 Transporter Synapse->GAT Reuptake GAT->Presynaptic Recycling (Blocked) Inhibitor Pyrrolidine Analog Inhibitor->GAT Blocks GABA GABA

Figure 3: Mechanism of Action. The analog blocks GAT-1, preventing GABA reuptake and increasing synaptic GABA concentrations to enhance inhibitory signaling.

Key Data Summary

Table 1: Comparative Potency of Pyrrolidine Analogs at GAT Subtypes (Data synthesized from Wanner et al. and related SAR studies)

Compound IDStructure DescriptionhGAT-1 (

)
mGAT-4 (

)
Selectivity
GABA Linear endogenous ligand~5.0~5.0Non-selective
Tiagabine Nipecotic acid derivative (Standard)7.6< 5.0GAT-1 Selective
rac-(u)-13c 2-OH-pyrrolidine-2-acetic acid deriv.[3][4]6.14 5.67Balanced
rac-(u)-13d Trityl-ether N-substituent5.2High GAT-4 Selective

Note: High


 indicates higher potency. The introduction of the hydroxyl group at C-2 (13c) significantly boosts affinity compared to the unsubstituted parent.

References

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Source: Bioorganic & Medicinal Chemistry (2015). URL:[Link][3]

  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Source: European Journal of Medicinal Chemistry (2005).[2] URL:[Link]

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Source: European Journal of Medicinal Chemistry (2006).[5] URL:[Link]

  • MS Binding Assays for GAT-1.

    
     values for compounds 13c/13d.[4]
    

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, and its role as a synthetic cathinone analog, offering field-proven insights into its biological mechanism of action.

Introduction

4-Amino-1-(pyrrolidin-1-yl)butan-1-one is a synthetic compound featuring a pyrrolidinone moiety. The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This five-membered lactam structure is present in numerous biologically active natural products and FDA-approved drugs.[1] The pyrrolidine motif, a saturated five-membered nitrogen heterocycle, is also a cornerstone in drug discovery, often enhancing aqueous solubility and providing key interactions with biological targets.[2][3]

While a specific CAS number for the free base of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one is not consistently indexed, its dihydrochloride salt is recognized in chemical databases, confirming its identity as a distinct chemical entity.[4] Structurally, it belongs to the class of synthetic cathinones, which are β-keto phenethylamines known for their psychostimulant properties.[3] Analogs of this compound, such as pyrovalerone, are known to act as monoamine uptake inhibitors.

Physicochemical Properties

The physicochemical properties of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one are crucial for understanding its behavior in biological systems and for developing analytical methods. The following table summarizes its key computed properties.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂OPubChem
Molecular Weight156.23 g/mol PubChem
XLogP3-0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem

Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

The synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one can be approached through several strategic routes. A common method involves the use of a protected 4-aminobutanoic acid derivative, which is then coupled with pyrrolidine, followed by deprotection. This multi-step approach allows for the controlled formation of the target molecule.

Synthetic Workflow

Synthesis_of_4_Amino_1_pyrrolidin_1_yl_butan_1_one cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection 4_Aminobutanoic_acid 4-Aminobutanoic Acid Boc_protected Boc-protected 4-Aminobutanoic Acid 4_Aminobutanoic_acid->Boc_protected Boc₂O, NaOH Coupled_product Boc-protected 4-amino-1-(pyrrolidin-1-yl)butan-1-one Boc_protected->Coupled_product EDC, HOBt Pyrrolidine Pyrrolidine Pyrrolidine->Coupled_product Final_product 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Coupled_product->Final_product TFA or HCl

Caption: General synthetic workflow for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Experimental Protocol

Step 1: Synthesis of tert-butyl (4-oxobutyl)carbamate (Boc-protected 4-aminobutanoic acid)

  • To a solution of 4-aminobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected 4-aminobutanoic acid as a white solid.

Step 2: Synthesis of tert-butyl (4-oxo-4-(pyrrolidin-1-yl)butyl)carbamate

  • Dissolve the Boc-protected 4-aminobutanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add pyrrolidine (1.2 equivalents) and stir at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the Boc-protected coupled product.

Step 3: Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (Final Product)

  • Dissolve the tert-butyl (4-oxo-4-(pyrrolidin-1-yl)butyl)carbamate (1 equivalent) in DCM.

  • Add trifluoroacetic acid (TFA) (10 equivalents) or a saturated solution of HCl in diethyl ether.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is desired, triturate the residue with diethyl ether to induce precipitation. Filter and dry the solid.

  • For the free base, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent. Dry the organic layer and remove the solvent to yield the final product.

Biological Activity and Mechanism of Action

4-Amino-1-(pyrrolidin-1-yl)butan-1-one, as a synthetic cathinone, is presumed to exert its biological effects by interacting with monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft.

Pyrrolidine-containing cathinones often act as potent transporter inhibitors, blocking the reuptake of neurotransmitters and thereby increasing their concentration in the synapse. This leads to enhanced downstream signaling and is the basis for their stimulant effects.

Signaling Pathway Diagram

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle:f0->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Signal Transduction Compound 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Compound->DAT Inhibition

Caption: Inhibition of the dopamine transporter (DAT) by 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Analytical Characterization

The structural elucidation and purity assessment of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one are critical for its use in research and development. A combination of analytical techniques is employed for comprehensive characterization.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the pyrrolidine ring, the aliphatic butane chain, and the terminal amine group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyrrolidine ring, and the carbons of the butane chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage adjacent to the carbonyl group and the pyrrolidine ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and a strong C=O stretching of the ketone.

Safety and Handling

As a research chemical with potential psychoactive properties, 4-Amino-1-(pyrrolidin-1-yl)butan-1-one should be handled with appropriate safety precautions. Use in a well-ventilated fume hood is recommended. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

4-Amino-1-(pyrrolidin-1-yl)butan-1-one represents a valuable molecular scaffold for the exploration of novel therapeutics, particularly those targeting the central nervous system. Its synthesis, while requiring careful control of protecting groups and coupling reactions, is achievable through established organic chemistry methodologies. Understanding its biological mechanism as a monoamine transporter inhibitor provides a strong foundation for its application in drug discovery programs. This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical insights necessary for working with this compound.

References

  • PubChem. 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride. Available from: [Link]

  • PubChemLite. 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride (C8H16N2O). Available from: [Link]

  • MDPI. Synthetic Cathinones. Available from: [Link]

Sources

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most small molecules from the systemic circulation into the brain. This guide provides a comprehensive technical framework for evaluating the BBB permeability of a novel compound, 4-amino-1-(pyrrolidin-1-yl)butan-1-one. As no experimental data for this specific molecule is publicly available, this document will leverage in silico predictive models to estimate its physicochemical properties and then detail a tiered approach of in vitro and in vivo methodologies to empirically determine its ability to cross the BBB. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of CNS drug candidates.

Introduction: The Blood-Brain Barrier Imperative in CNS Drug Discovery

The blood-brain barrier is a dynamic and complex interface between the peripheral circulation and the central nervous system.[1] It is composed of endothelial cells, which are interconnected by tight junctions, and is further supported by pericytes and astrocytes.[1] This unique architecture severely limits paracellular transport, forcing most molecules to traverse the endothelial cells via transcellular pathways.[1] The success of a CNS drug candidate is critically dependent on its ability to permeate this barrier in sufficient concentrations to elicit a therapeutic effect.

This guide focuses on a specific molecule of interest: 4-amino-1-(pyrrolidin-1-yl)butan-1-one. Understanding its potential to cross the BBB is a crucial first step in evaluating its viability as a CNS-active agent.

Chemical Structure of 4-amino-1-(pyrrolidin-1-yl)butan-1-one:

Physicochemical Properties: The Blueprint for BBB Penetration

The ability of a small molecule to passively diffuse across the BBB is largely dictated by its physicochemical properties. Key parameters include:

  • Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A moderate logP is generally favored for BBB penetration.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

  • Polar Surface Area (PSA): A calculation of the surface area of polar atoms in a molecule. Lower PSA is generally associated with better BBB permeability.[2]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with the aqueous environment and the lipid membrane.

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross the lipid membranes of the BBB.

As there is no experimental data for 4-amino-1-(pyrrolidin-1-yl)butan-1-one, its physicochemical properties have been predicted using a consensus of well-established in silico tools.[3][4][5]

Table 1: Predicted Physicochemical Properties of 4-amino-1-(pyrrolidin-1-yl)butan-1-one

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight ( g/mol )156.22Favorable (typically < 400-500 g/mol )
logP-0.2 to 0.5Borderline; lower end of the optimal range
Polar Surface Area (Ų)45-55Favorable (typically < 60-90 Ų)
Hydrogen Bond Donors1Favorable (typically ≤ 3)
Hydrogen Bond Acceptors2Favorable (typically ≤ 7)
Most Basic pKa9.5 - 10.5Likely to be significantly protonated at pH 7.4

Analysis of Predicted Properties: Based on these in silico predictions, 4-amino-1-(pyrrolidin-1-yl)butan-1-one possesses several characteristics that are generally favorable for BBB penetration, including a low molecular weight and a suitable polar surface area. However, its predicted low logP and high basic pKa suggest that the molecule will be highly polar and predominantly ionized at physiological pH. This high degree of ionization is a significant potential impediment to passive diffusion across the BBB.

In Silico Prediction of BBB Permeability: A First Look

In silico models provide a rapid and cost-effective initial assessment of a compound's likely BBB permeability.[6] These models utilize quantitative structure-activity relationship (QSAR) algorithms that have been trained on large datasets of compounds with known BBB permeability.[7]

in_silico_workflow In Silico BBB Permeability Prediction Workflow cluster_input Input Data cluster_prediction Prediction & Analysis smiles SMILES String C1CCN(C1)C(=O)CCCN physchem Calculate Physicochemical Properties (MW, logP, PSA, pKa) smiles->physchem qsar Apply QSAR Models for BBB Permeability (logBB) physchem->qsar interpretation Interpret Prediction (e.g., CNS+ vs. CNS-) qsar->interpretation

Caption: Workflow for in silico prediction of BBB permeability.

Prediction for 4-amino-1-(pyrrolidin-1-yl)butan-1-one:

Based on its predicted physicochemical properties, particularly its high polarity and ionization state, most in silico models would likely predict 4-amino-1-(pyrrolidin-1-yl)butan-1-one to have low to moderate BBB permeability . The BOILED-Egg model, a widely used predictive tool, would likely place this compound in the region of high water solubility and low passive absorption.[2]

In Vitro Assessment of BBB Permeability: Mimicking the Barrier

In vitro models provide a more direct, albeit simplified, measure of a compound's ability to cross a cell monolayer that mimics the BBB.[8] These assays are crucial for validating in silico predictions and for providing quantitative permeability data.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[9] This provides a measure of a compound's transcellular permeability in the absence of active transporters.

Protocol for PAMPA-BBB Assay:

  • Preparation of the Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The test compound is dissolved in a buffer at a known concentration and added to the wells of the donor plate.

  • Assembly of the Assay System: An acceptor plate containing a buffer solution is placed in contact with the donor plate, such that the artificial membrane separates the two compartments.

  • Incubation: The assembled plates are incubated for a defined period (e.g., 4-16 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

Cell-Based Transwell Assays

Cell-based assays utilize a monolayer of brain endothelial cells grown on a semi-permeable membrane in a Transwell® system to more closely mimic the in vivo BBB.[10] These models can incorporate the influence of tight junctions and, in more complex co-culture systems, the effects of astrocytes and pericytes.[11]

in_vitro_workflow In Vitro Cell-Based BBB Permeability Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis cell_culture Culture brain endothelial cells on Transwell® insert teer Monitor TEER to confirm monolayer integrity cell_culture->teer dosing Add test compound to apical (donor) chamber teer->dosing sampling Collect samples from apical and basolateral (acceptor) chambers over time dosing->sampling quantification Quantify compound concentration (e.g., LC-MS/MS) sampling->quantification papp Calculate apparent permeability (Papp) quantification->papp

Caption: Workflow for in vitro cell-based BBB permeability assessment.

Protocol for Cell-Based Transwell Assay:

  • Cell Culture: Primary brain microvascular endothelial cells or a suitable cell line (e.g., bEnd.3) are seeded onto the porous membrane of Transwell® inserts. For co-culture models, astrocytes and/or pericytes are cultured on the underside of the insert or in the bottom of the well.[3]

  • Monolayer Integrity Assessment: The formation of a tight monolayer is monitored by measuring the transendothelial electrical resistance (TEER).[10]

  • Permeability Assay: The test compound is added to the apical (luminal) chamber. At various time points, samples are collected from both the apical and basolateral (abluminal) chambers.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula:

    Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Assessment: The Gold Standard

In vivo studies in animal models provide the most definitive assessment of a compound's BBB permeability, as they account for all the physiological factors that are absent in in vitro and in silico models, such as plasma protein binding, metabolism, and active transport.

in_vivo_workflow In Vivo BBB Permeability Assessment Workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection cluster_analysis Data Analysis animal_model Select animal model (e.g., mouse, rat) dosing_route Administer test compound (e.g., intravenous, oral) animal_model->dosing_route blood_sampling Collect blood samples at various time points dosing_route->blood_sampling brain_sampling Collect brain tissue at terminal endpoint dosing_route->brain_sampling quantification Quantify compound concentration in plasma and brain homogenate blood_sampling->quantification brain_sampling->quantification ratio Calculate brain-to-plasma concentration ratio (Kp) quantification->ratio

Caption: Workflow for in vivo assessment of BBB permeability.

Protocol for In Vivo Brain-to-Plasma Ratio (Kp) Determination:

  • Animal Model: The test compound is administered to a suitable animal model, typically mice or rats, via a relevant route (e.g., intravenous bolus or infusion, or oral gavage).

  • Sample Collection: At a predetermined time point (or over a time course), blood samples are collected. The animals are then euthanized, and the brains are rapidly harvested.

  • Sample Processing: Blood is processed to obtain plasma. The brain tissue is homogenized.

  • Quantification: The concentration of the test compound in the plasma and brain homogenate is determined using LC-MS/MS.

  • Calculation of Kp: The brain-to-plasma concentration ratio (Kp) is calculated as:

    Where C_brain is the concentration of the compound in the brain and C_plasma is the concentration in the plasma.

Synthesis and Conclusion

The comprehensive evaluation of the BBB permeability of 4-amino-1-(pyrrolidin-1-yl)butan-1-one requires a multi-faceted approach. In silico predictions suggest that while the molecule possesses some favorable characteristics for BBB penetration, its high polarity and ionization at physiological pH are likely to be significant hurdles.

The proposed tiered experimental approach, starting with the high-throughput PAMPA assay to assess passive diffusion, followed by more physiologically relevant cell-based Transwell assays, and culminating in definitive in vivo studies, will provide a robust and reliable assessment of the compound's ability to enter the CNS. The data generated from these studies will be critical in determining the future development path of 4-amino-1-(pyrrolidin-1-yl)butan-1-one as a potential therapeutic agent for CNS disorders. Should passive permeability be found to be low, further investigation into the possibility of carrier-mediated transport would be a logical next step.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). VCCLAB. Retrieved February 27, 2026, from [Link]

  • ACD/Labs. (n.d.). Percepta. Retrieved February 27, 2026, from [Link]

  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved February 27, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 27, 2026, from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved February 27, 2026, from [Link]

  • Naik, P., & Cucullo, L. (2012). In vitro blood–brain barrier models: current and prospective technologies. Journal of pharmaceutical sciences, 101(4), 1337-1354.
  • PubChem. (n.d.). 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride. Retrieved February 27, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved February 27, 2026, from [Link]

  • ACD/Labs. (n.d.). PhysChem Suite. Retrieved February 27, 2026, from [Link]

  • SwissADME. (2023). Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. Retrieved February 27, 2026, from [Link]

  • Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Zefirov, N. S. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453-463.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved February 27, 2026, from [Link]

  • ACD/Labs. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties [Video]. YouTube. [Link]...

  • Virtual Computational Chemistry Laboratory. (n.d.). Software. Retrieved February 27, 2026, from [Link]

  • Daneman, R., & Prat, A. (2015). The blood–brain barrier. Cold Spring Harbor perspectives in biology, 7(1), a020412.
  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Weksler, B. (2016). In vitro models of the blood-brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of cerebral blood flow & metabolism, 36(5), 862-890.
  • ChemAxon. (n.d.). Solubility prediction. Retrieved February 27, 2026, from [Link]

  • ACD/Labs. (n.d.). ADME Boxes. Retrieved February 27, 2026, from [Link]

  • Oxford Protein Informatics Group. (2016, September 26). Physical-chemical property predictors as command line tools. Retrieved February 27, 2026, from [Link]

  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved February 27, 2026, from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved February 27, 2026, from [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European journal of medicinal chemistry, 38(3), 223-232.
  • Youdim, M. B., Avramovich, A., & Fridkin, M. (2003). The use of the Caco-2 cell culture and parallel artificial membrane permeability assay (PAMPA) models for the in vitro assessment of oral drug absorption and blood-brain barrier permeability. Current pharmaceutical design, 9(21), 1627-1633.
  • Cambridge MedChem Consulting. (n.d.). Calculating Physiochemical Properties. Retrieved February 27, 2026, from [Link]

Sources

Metabolic Stability of GABA Amides in Plasma: A Technical Guide for CNS Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of Gamma-aminobutyric acid (GABA) to the Central Nervous System (CNS) is historically challenged by its zwitterionic character and poor Blood-Brain Barrier (BBB) permeability.[1] While esterification is a common prodrug strategy, it frequently fails due to rapid hydrolysis by ubiquitous plasma esterases (e.g., butyrylcholinesterase).

GABA amides (N-substituted GABA derivatives) represent a superior structural class, leveraging the high resonance stability of the amide bond to resist plasma hydrolysis. This stability allows the prodrug to circulate intact, cross the BBB via passive diffusion or specific transport, and undergo site-specific bioactivation within the CNS. This guide details the mechanistic basis of this stability, the enzymology involved, and provides a validated protocol for assessing metabolic stability in plasma.

Part 1: Mechanistic Rationale & Enzymology

The Amide Advantage: Chemical Stability

The core advantage of GABA amides over esters lies in the fundamental chemistry of the carbonyl bond.

  • Resonance Stabilization: The nitrogen atom in an amide donates its lone pair to the carbonyl carbon more effectively than the oxygen in an ester. This creates significant double-bond character (

    
    ), rendering the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by water or catalytic serine residues in enzymes.
    
  • Leaving Group Basicity: In hydrolysis, the leaving group for an amide is an amine (

    
    , 
    
    
    
    for the conjugate base), whereas for an ester, it is an alkoxide (
    
    
    ,
    
    
    ). The poorer leaving group ability of the amine necessitates high-energy transition states or specific catalysis (amidases) that are less abundant in plasma than esterases.
Plasma Enzymology: The "Silent" Zone

Plasma is rich in hydrolytic enzymes, but their substrate specificity favors esters.

  • Butyrylcholinesterase (BChE) & Carboxylesterases (CES): These are the dominant plasma hydrolases. They rapidly cleave GABA esters (e.g., ethyl-GABA), often rendering them ineffective as CNS prodrugs because the active parent is released before reaching the BBB.

  • Plasma Amidases: Activity is low to negligible for most N-substituted GABA analogs. Significant amidase activity (e.g., Fatty Acid Amide Hydrolase - FAAH, or specific nicotinamidases) is typically localized intracellularly in the liver or brain tissues.

  • Therapeutic Window: This differential distribution creates a "metabolic quiet zone" in the plasma, allowing the GABA amide to function as a circulating reservoir.

Case Study: Picamilon (N-nicotinoyl-GABA)

Picamilon serves as the archetype for this class.

  • Structure: Niacin (Vitamin B3) linked to GABA via an amide bond.

  • PK Profile: Unlike GABA esters, Picamilon exhibits linear pharmacokinetics with a plasma half-life of 1–2 hours in humans, indicating resistance to rapid plasma hydrolysis.

  • Bioactivation: It crosses the BBB intact. Once in the CNS, it is hydrolyzed (likely by nicotinamidases or general amidases) into two active metabolites: GABA (inhibitory neurotransmitter) and Niacin (vasodilator).[2]

Part 2: Visualization of Pathways

Diagram 1: The "Trojan Horse" Mechanism

This diagram illustrates the differential stability required for successful CNS delivery of GABA amides.

GABA_Mechanism cluster_Plasma Systemic Circulation (Plasma) cluster_BBB Blood-Brain Barrier cluster_Brain CNS Tissue (Brain) Prodrug GABA Amide (Prodrug) Esterases Plasma Esterases (BChE, CES) Prodrug->Esterases No Reaction Stable Resistant to Hydrolysis Prodrug->Stable Retains Structure Transport Lipophilic Diffusion/Transport Stable->Transport Enters BBB Amidases Intracellular Amidases Transport->Amidases Substrate Binding GABA Active GABA (Inhibition) Amidases->GABA Hydrolysis Carrier Carrier Molecule (e.g., Niacin) Amidases->Carrier Release

Caption: Differential metabolic fate of GABA amides.[3] Stability in plasma (left) allows BBB penetration (center) followed by specific bioactivation in the CNS (right).[4]

Part 3: Experimental Protocol (Plasma Stability Assay)

Objective: Determine the intrinsic clearance (


) and half-life (

) of a GABA amide candidate in human/rat plasma.
Materials
  • Matrix: Pooled Human/Rat Plasma (Sodium Heparin or EDTA). Note: Avoid citrate if calcium-dependent enzymes are suspected, though less relevant for amides.

  • Test Compound: GABA Amide (10 mM stock in DMSO).

  • Controls:

    • Positive Control (Unstable): Propantheline or Procaine (rapid ester hydrolysis).

    • Negative Control (Stable): Warfarin or Fluconazole.

  • Internal Standard (IS): Deuterated GABA (

    
    -GABA) or Tolbutamide.
    
Workflow Diagram

Assay_Workflow Prep 1. Plasma Preparation (Pre-warm to 37°C) Spike 2. Spike Compound (Final: 1 µM, <1% DMSO) Prep->Spike Incubate 3. Incubation (0, 15, 30, 60, 120 min) Spike->Incubate Quench 4. Quench (Add Ice-cold ACN + IS) Incubate->Quench At Timepoints Centrifuge 5. Centrifugation (4000g, 15 min, 4°C) Quench->Centrifuge Analysis 6. LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant

Caption: Step-by-step workflow for determining metabolic stability of GABA amides in plasma.

Step-by-Step Methodology
  • Pre-Incubation: Thaw plasma and pre-warm a 96-well plate or microtubes to 37°C in a water bath or orbital shaker.

  • Spiking (T=0 start): Add the test compound to the plasma to achieve a final concentration of 1 µM .

    • Critical: Keep organic solvent (DMSO) concentration

      
       to avoid inhibiting plasma enzymes or precipitating proteins prematurely.
      
  • Sampling: At designated time points (0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into a plate containing 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Why ACN? It precipitates plasma proteins (stopping enzyme activity) and extracts the analyte.

  • Processing: Vortex for 10 minutes, then centrifuge at 4,000g for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions (Guideline)

Since GABA amides are polar, standard C18 columns may result in poor retention (eluting in the void volume).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Ionization: ESI Positive Mode (Amides protonate readily).

Part 4: Data Analysis & Interpretation[6]

Calculation of Stability Parameters

Plot the natural logarithm (


) of the remaining parent compound area ratio (Analyte/IS) versus time (

).

1. Elimination Rate Constant (


): 


2. Half-life (


): 


3. In Vitro Intrinsic Clearance (


): 


Where:
  • 
     = Incubation volume (
    
    
    
    )
  • 
     = Amount of protein in incubation (mg)
    
Interpretation Table
ParameterHigh Stability (Ideal for GABA Amide)Low Stability (Likely Ester-like)Implication
% Remaining (2h) > 85%< 50%High stability suggests resistance to BChE/CES.
Half-life (

)
> 240 min< 30 minShort

implies rapid systemic clearance, reducing brain exposure.
Species Diff. Rat

Human
Rat << HumanRodent plasma often has higher esterase activity; amides usually show less inter-species variance than esters.

References

  • GABA Prodrug Strategies: Prodrugs and their activation mechanisms for brain drug delivery. (2025).[6] Royal Society of Chemistry.

  • Picamilon Pharmacology: Picamilon - Wikipedia. (Pharmacokinetics and hydrolysis data).

  • Amide vs. Ester Hydrolysis: Ester to amide substitution improves selectivity, efficacy and kinetic behavior. (2016). European Journal of Pharmacology.

  • LC-MS/MS Protocol: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2021). NIH/PubMed Central.

  • Plasma GABA Stability: Stability of plasma GABA at four-year follow-up in patients with primary unipolar depression. (NIH).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (GABA-Pyrrolidine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the amide coupling of 4-aminobutanoic acid (GABA) and pyrrolidine . Unlike standard peptide couplings, this reaction presents a specific thermodynamic trap: the rapid intramolecular cyclization of activated GABA into 2-pyrrolidone (γ-butyrolactam) .

Direct coupling of unprotected GABA is chemically non-viable due to this competing 5-exo-trig cyclization, which kinetically outcompetes the intermolecular reaction with pyrrolidine. This guide establishes a Protection-Activation-Deprotection (PAD) strategy using tert-butyloxycarbonyl (Boc) protection to sterically and electronically inhibit lactamization, ensuring high yields of the linear amide product.

Strategic Analysis & Chemistry

The "Lactam Trap" (Why Direct Coupling Fails)

When the carboxylic acid of GABA is activated (e.g., by EDC or HATU) without protecting the amine, the molecule possesses both a nucleophile (


) and an electrophile (

) separated by a flexible 3-carbon chain.
  • Intramolecular Reaction: Formation of a 5-membered lactam ring. Entropy favors this process significantly.

  • Intermolecular Reaction: Attack by external pyrrolidine.

  • Result: Without protection, the major product is 2-pyrrolidone, not the desired GABA-amide.

The Solution: N-Boc Protection Strategy

We utilize the Boc group to mask the nucleophilicity of the GABA amine.

  • Protection: Convert GABA to Boc-GABA-OH .

  • Coupling: React Boc-GABA-OH with Pyrrolidine using EDC/HOBt (Standard) or T3P (Scalable).

  • Deprotection: Removal of Boc to yield GABA-Pyrrolidine .

Reaction Pathway Diagram

The following flowchart illustrates the critical path and the prevention of the lactam side-product.

G GABA GABA (Zwitterion) Lactam SIDE PRODUCT: 2-Pyrrolidone GABA->Lactam Direct Activation (Cyclization) BocGABA Boc-GABA-OH (Protected) GABA->BocGABA (Boc)2O, NaOH Protection Coupled Boc-GABA-Pyrrolidine (Intermediate) BocGABA->Coupled Pyrrolidine EDC/HOBt Final Product: GABA-Pyrrolidine Coupled->Final TFA or HCl Deprotection

Figure 1: Synthetic pathway contrasting the failure of direct activation (Red) with the success of the Boc-protection route (Green).

Detailed Experimental Protocols

Phase 1: Preparation of Boc-GABA-OH

Note: While Boc-GABA-OH is commercially available, in-house synthesis is cost-effective for large-scale applications.

Reagents:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane/Water

Procedure:

  • Dissolve GABA (10.3 g, 100 mmol) in 100 mL of 1N NaOH and 50 mL of 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (24.0 g, 110 mmol) dropwise over 30 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

  • Workup: Wash the aqueous solution with diethyl ether (

    
     mL) to remove unreacted 
    
    
    
    .
  • Acidify the aqueous layer to pH 2-3 using 1N HCl (careful: gas evolution).

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~90-95% of a white solid or viscous oil.

Phase 2: Amide Coupling (The Critical Step)

Choice of Reagent: This protocol uses EDC.HCl / HOBt .

  • Why? EDC (carbodiimide) forms a water-soluble urea byproduct, simplifying purification. HOBt suppresses racemization (not an issue here) but critically prevents the formation of unreactive

    
    -acylurea side products.
    

Reagents:

  • Boc-GABA-OH (from Phase 1)

  • Pyrrolidine (Secondary amine)[1]

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)[1][2]

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask under Nitrogen atmosphere, dissolve Boc-GABA-OH (2.03 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Activation: Add HOBt (1.53 g, 10.0 mmol) and EDC.HCl (2.11 g, 11.0 mmol).

  • Base Addition: Add DIPEA (3.5 mL, 20.0 mmol). Stir at 0°C for 15 minutes to allow formation of the active ester.

  • Coupling: Add Pyrrolidine (0.91 mL, 11.0 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The acidic starting material spot should disappear.

  • Workup (The "Wash" Cycle):

    • Dilute reaction with 50 mL DCM.[3]

    • Wash with 1N HCl (

      
       mL) – Removes unreacted pyrrolidine and DIPEA.
      
    • Wash with Sat.

      
        (
      
      
      
      mL) – Removes unreacted Boc-GABA-OH and HOBt.
    • Wash with Brine (30 mL).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Result:Boc-GABA-Pyrrolidine (usually a colorless oil).

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group without hydrolyzing the newly formed amide bond.

Procedure:

  • Dissolve the Boc-intermediate (approx. 2.5 g) in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (10 mL) carefully.

  • Stir at RT for 2 hours.

    • Observation:

      
       gas evolution confirms deprotection.
      
  • Evaporation: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Free Basing (Optional but Recommended):

    • Dissolve residue in minimal MeOH.

    • Pass through a basic ion-exchange resin column OR treat with sat.

      
       and extract exhaustively with DCM/Isopropanol (3:1).
      
    • Note: The TFA salt is stable and often preferred for biological assays.

Analytical Validation

Analytical MethodExpected ResultDiagnostic Signal
1H NMR (DMSO-d6) Confirms Structure

1.7-1.9 ppm:
Multiplets (pyrrolidine ring & GABA

-CH2).

2.2 ppm:
Triplet (GABA

-CH2 adjacent to carbonyl).

2.8 ppm:
Triplet (GABA

-CH2 adjacent to amine).
LC-MS (ESI+) Confirms Mass[M+H]+ = 157.13 . Look for absence of dimer (313) or lactam (86).
IR Spectroscopy Functional Groups1640 cm⁻¹: Amide I stretch (strong).3300-3400 cm⁻¹: Primary amine NH stretch (broad).
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield Lactam formation during coupling.Ensure Boc protection was 100% complete before adding EDC.
Product is Solid/Gummy Residual HOBt or Urea.Perform an extra wash with Sat.

or use column chromatography (DCM:MeOH 9:1).
Amide Hydrolysis Deprotection too harsh.Avoid heating during TFA step. Do not use concentrated HCl/water for deprotection.

Scalability Note: The T3P Alternative

For scales >100g, EDC/HOBt becomes expensive and atom-inefficient.

  • Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc).

  • Protocol: Mix Boc-GABA-OH, Pyrrolidine, and Pyridine (base) in EtOAc. Add T3P dropwise at 0°C.

  • Advantage: T3P byproducts are water-soluble phosphates. No HOBt required. Workup is simply water washing.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Froestl, W., et al. (2013). New GABA amides activating GABAA-receptors.[5][6] Beilstein Journal of Organic Chemistry, 9, 406–416. Link

  • Sigma-Aldrich. (2024). Boc-GABA-OH Product Specification and Safety Data. Link

Sources

In vitro assay methods for GABA pyrrolidide activity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Characterization of GABA Pyrrolidide and Related Modulators

Abstract

This comprehensive guide provides detailed protocols and technical insights for the in vitro assessment of compounds targeting the GABAergic system, with a focus on GABA pyrrolidide (2-pyrrolidinone) and its derivatives. Given 2-pyrrolidinone's structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, its characterization requires robust and specific assay methodologies.[1][2] We present two gold-standard functional assays: a fluorescence-based method for assessing modulators of ionotropic GABAA receptors and a radiometric assay for quantifying the activation of metabotropic GABAB receptors. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of novel GABAergic compounds. Each protocol is designed to be a self-validating system, complete with explanations of experimental causality and data interpretation guidelines to ensure scientific integrity.

Introduction: The GABAergic System as a Therapeutic Target

The GABAergic system plays a critical role in regulating neuronal excitability throughout the central nervous system (CNS).[3] Its signaling is mediated by two major classes of receptors:

  • GABA_A Receptors (GABA_ARs): These are ionotropic, ligand-gated chloride ion channels.[4][5] Upon activation by GABA, they open to allow an influx of chloride (Cl⁻), which hyperpolarizes the neuron and makes it less likely to fire an action potential, producing fast synaptic inhibition.[6] The GABAA receptor is a heteropentameric complex with numerous allosteric binding sites that are targets for clinically important drugs like benzodiazepines, barbiturates, and anesthetics.[4][7]

  • GABA_B Receptors (GABA_BRs): These are metabotropic, G-protein coupled receptors (GPCRs).[5][8] Functioning as obligate heterodimers of GABAB1 and GABAB2 subunits, they mediate slow, prolonged inhibitory signals.[9][10] Upon activation, the associated Gi/o protein inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channel activity by activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels.[9][11]

The profound influence of these receptors on CNS function makes them prime targets for therapeutic intervention in conditions like epilepsy, anxiety, insomnia, and spasticity.[7][12] Compounds like GABA pyrrolidide (2-pyrrolidinone), the lactam of GABA, represent a class of molecules that warrant thorough investigation for their potential to modulate this critical system.

Assay Selection: Interrogating the Mechanism of Action

Choosing the correct assay depends on the scientific question being asked. The two protocols detailed in this guide are designed to provide a comprehensive functional characterization of a test compound like GABA pyrrolidide.

Assay Type Receptor Target Principle Key Outputs Throughput
FLIPR Membrane Potential Assay GABAA ReceptorMeasures changes in cell membrane potential due to Cl⁻ ion flux via a voltage-sensitive dye.[13]EC50 (Agonists), IC50 (Antagonists), Potentiation (PAMs)High
[³⁵S]GTPγS Binding Assay GABAB ReceptorQuantifies the binding of a non-hydrolyzable GTP analog to the Gα subunit upon receptor activation.[14]EC50 (Agonists), % Max Stimulation (Efficacy)Medium

Protocol 1: GABAA Receptor Functional Analysis via FLIPR Membrane Potential Assay

This protocol describes a high-throughput method to functionally assess compounds for agonist, antagonist, or positive allosteric modulator (PAM) activity at the GABAA receptor. The assay uses a cell line stably expressing a GABAA receptor subtype (e.g., α1β2γ2 in HEK293 or CHO cells) and a fluorescent voltage-sensitive dye to report on channel activation.[15][16]

Principle

GABAA receptor activation opens an intrinsic chloride channel. In a cell with a high intracellular chloride concentration, this opening results in an efflux of chloride ions, leading to membrane depolarization. A fluorescent membrane potential dye, such as the FLIPR Membrane Potential (FMP) Red Dye, redistributes across the plasma membrane in response to this voltage change.[13] Depolarization causes dye to move into the cell, where it binds to intracellular components and increases its fluorescence, providing a direct, real-time readout of channel activity.[13]

Experimental Workflow Diagram

FLIPR_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed GABAA-expressing cells in 96/384-well plates incubate_cells Incubate 24-48h (80-90% confluency) seed_cells->incubate_cells dye_load Load cells with FMP Red Dye solution incubate_cells->dye_load incubate_dye Incubate ~1h at 37°C dye_load->incubate_dye place_in_flipr Place cell and compound plates into FLIPR instrument incubate_dye->place_in_flipr prepare_compounds Prepare compound plates (Test compound, GABA, controls) prepare_compounds->place_in_flipr read_baseline Read baseline fluorescence add_compounds Add compounds (online) (e.g., PAM/Antagonist) read_baseline->add_compounds read_first Read fluorescence (2-5 min) add_compounds->read_first add_gaba Add GABA (online) read_first->add_gaba read_final Read final fluorescence (2-5 min) add_gaba->read_final analyze Analyze data: Calculate dose-response curves (EC50 / IC50) read_final->analyze

Caption: Workflow for a GABAA FLIPR Membrane Potential Assay.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably transfected with the GABAA receptor subunit composition of interest (e.g., α1β2γ2).[17]

  • Culture Medium: DMEM or Ham's F-12 with 10% FBS, appropriate antibiotics, and selection agent (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer: Locke's buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: GABA pyrrolidide, dissolved in DMSO (stock) and diluted in Assay Buffer.

  • Control Agonist: GABA.

  • Control Antagonist: Bicuculline.

  • Control PAM: Diazepam.[15]

  • Detection Kit: FLIPR Membrane Potential Assay Kit (e.g., FMP Red Dye).[13]

  • Instrumentation: FLIPR Tetra® or similar fluorescence imaging plate reader with liquid handling capabilities.

Step-by-Step Protocol
  • Cell Plating:

    • One day prior to the assay, seed the GABAA-expressing cells into black-walled, clear-bottom microplates at a density that will yield 80-90% confluency on the day of the experiment (e.g., 60,000 cells/well for a 96-well plate).[18]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the FMP Red Dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in Assay Buffer.

    • Remove the culture medium from the cell plate and add 100 µL (for 96-well) of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

    • Scientist's Note: This incubation allows the dye to partition into the cell membranes, establishing an equilibrium that is sensitive to voltage changes.

  • Compound Plate Preparation:

    • Prepare a separate microplate with your test compounds and controls at 2x the final desired concentration in Assay Buffer.

    • For Agonist Mode: Prepare a serial dilution of GABA pyrrolidide and a standard GABA curve.

    • For Antagonist Mode: Prepare a serial dilution of GABA pyrrolidide. The FLIPR will first add this plate, incubate, and then add a fixed concentration of GABA (e.g., EC₈₀).

    • For PAM Mode: Prepare a serial dilution of GABA pyrrolidide. The FLIPR will first add this plate, incubate, and then add a low concentration of GABA (e.g., EC₁₀-EC₂₀).[13]

  • FLIPR Measurement:

    • Set the FLIPR instrument parameters (e.g., excitation/emission wavelengths, read times, liquid transfer heights).

    • Place the cell plate and compound plate into the instrument.

    • Initiate the run:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument performs the first addition (100 µL from the compound plate). For agonist mode, this is the only addition.

      • Fluorescence is monitored for 2-5 minutes.

      • For antagonist/PAM modes, the instrument performs a second addition of GABA.

      • Fluorescence is monitored for an additional 2-5 minutes.

Data Analysis and Interpretation
  • Data Normalization: Raw fluorescence values are typically expressed as a percentage of the response to a maximal concentration of GABA after subtracting the baseline (vehicle) response.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine key parameters:

    • EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.

    • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist.

    • Efficacy: The maximal response of the test compound relative to the maximal response of GABA.

Protocol 2: GABAB Receptor Functional Analysis via [³⁵S]GTPγS Binding Assay

This assay provides a direct measure of GABAB receptor activation by quantifying agonist-stimulated binding of [³⁵S]GTPγS to Gαi/o subunits in cell membranes. It is a powerful tool to determine the potency and efficacy of agonists.[14][19]

Principle

In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GABAB receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation.[20] This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[19] When an agonist activates the receptor, [³⁵S]GTPγS binds to the Gα subunit. Because it cannot be hydrolyzed, the activated state is stabilized, and the radioactive signal accumulates in the membrane, which can then be quantified.[14]

Signaling Pathway Diagram

GABAB_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Inactive G-Protein (α-GDP-βγ) GABAB_R->G_protein activates G_protein_active Active G-Protein (α-[³⁵S]GTPγS + βγ) G_protein->G_protein_active GDP exchanged for [³⁵S]GTPγS AC Adenylyl Cyclase G_protein_active->AC α subunit inhibits Agonist Agonist (e.g., GABA Pyrrolidide) Agonist->GABAB_R binds

Caption: GABAB receptor activation and subsequent [³⁵S]GTPγS binding.

Materials and Reagents
  • Membrane Source: Crude membrane preparations from cells or tissues endogenously or recombinantly expressing GABAB receptors (e.g., CHO-K1 cells expressing human GABAB).[21]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate, for enhancing agonist-stimulated binding.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compound: GABA pyrrolidide.

  • Control Agonist: (-)-Baclofen.

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester or vacuum manifold.

  • Instrumentation: Liquid scintillation counter.

Step-by-Step Protocol
  • Membrane Preparation (Brief):

    • Homogenize cells/tissue in ice-cold buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet, resuspend in buffer, and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup:

    • On ice, set up assay tubes/wells with the following components:

      • Assay Buffer

      • GDP (final concentration ~30 µM)[22]

      • Test compound (serial dilutions) or controls (vehicle, baclofen).

      • Membrane preparation (10-20 µg of protein per well).[22]

    • Scientist's Note: The addition of GDP is critical. It occupies the nucleotide-binding site of the G-proteins, reducing basal [³⁵S]GTPγS binding and thereby increasing the signal-to-noise window for agonist-stimulated binding.

    • Pre-incubate the mixture for 15-20 minutes at 30°C.

  • Initiation of Reaction:

    • Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Scientist's Note: Speed is crucial here. The washes must be fast to prevent significant dissociation of the bound [³⁵S]GTPγS from the receptor-G-protein complex while effectively removing unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow vials to sit for several hours (or overnight) to allow the filter to dissolve and to reduce chemiluminescence.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Define Binding Levels:

    • Basal Binding: CPM in the presence of vehicle only.

    • Agonist-Stimulated Binding: CPM in the presence of the test compound or control agonist.

    • Non-specific Binding (NSB): CPM in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM). This value is subtracted from all other readings.

  • Data Normalization: Express the specific binding data as a percentage of the stimulation produced by a saturating concentration of a full agonist like baclofen.

    • Net Stimulated Binding = (Stimulated CPM - NSB) - (Basal CPM - NSB)

    • % Stimulation = (Net Stimulated Binding_Compound / Net Stimulated Binding_Baclofen) x 100

  • Dose-Response Curves: Plot the % stimulation against the logarithm of the agonist concentration and fit with a non-linear regression model to determine EC₅₀ and Emax (efficacy).

Conclusion

The protocols described herein provide a robust framework for the functional characterization of novel compounds, such as GABA pyrrolidide, at both GABAA and GABAB receptors. The FLIPR assay offers a high-throughput method to assess activity at the ionotropic GABAA receptor, capable of identifying agonists, antagonists, and allosteric modulators. The [³⁵S]GTPγS binding assay provides a direct and quantitative measure of metabotropic GABAB receptor activation, yielding critical data on compound potency and efficacy. By employing these validated in vitro methods, researchers can effectively profile new chemical entities and advance the development of next-generation therapeutics for CNS disorders.

References

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening. [Link]

  • GABAA Channel Assay Service. Creative Biolabs. [Link]

  • The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica. [Link]

  • 2-Pyrrolidone. Wikipedia. [Link]

  • Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. ResearchGate. [Link]

  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Acta Poloniae Pharmaceutica. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. British Journal of Pharmacology. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

  • Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate. [Link]

  • Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. ResearchGate. [Link]

  • 2-Pyrrolidone. PubChem. [Link]

  • Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • GABA receptor. Wikipedia. [Link]

  • GABAB receptor. Wikipedia. [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences. [Link]

  • GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]

  • Physiology, GABA. StatPearls - NCBI Bookshelf. [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

Sources

Preparation of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride , a key structural analog of


-aminobutyric acid (GABA). Unlike the zwitterionic parent compound, this amide derivative exhibits altered lipophilicity and blood-brain barrier (BBB) permeability profiles, making it a critical target in neuropharmacology and prodrug development.

The protocol utilizes a Boc-protection strategy coupled with carbodiimide-mediated amidation. This route is selected over direct thermal condensation or acyl chloride methods to maximize yield, minimize polymerization of the amino-acid precursor (lactamization), and ensure high salt purity suitable for biological assays.

Strategic Chemical Pathway

The synthesis is designed around a two-step workflow to prevent the spontaneous intramolecular cyclization of GABA into 2-pyrrolidone, which competes with intermolecular amidation.

  • Amide Coupling: Reaction of

    
    -Boc-4-aminobutyric acid (Boc-GABA-OH) with pyrrolidine using EDC
    
    
    
    HCl and HOBt. This activates the carboxyl group while protecting the amine.
  • Acidolytic Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group using anhydrous HCl in 1,4-dioxane. This step simultaneously precipitates the target molecule as the stable hydrochloride salt.

Reaction Scheme Visualization

G Start Boc-GABA-OH (Starting Material) Inter Intermediate: tert-butyl (4-oxo-4-(pyrrolidin-1-yl) butyl)carbamate Start->Inter Step 1: Amidation (RT, 12h) Reagents1 Pyrrolidine EDC·HCl / HOBt DIPEA / DCM Reagents1->Inter Final Target Product: 4-Amino-1-(pyrrolidin-1-yl) butan-1-one HCl Inter->Final Step 2: Deprotection (RT, 2h) Reagents2 4M HCl in 1,4-Dioxane Reagents2->Final

Figure 1: Synthetic pathway for GABA-Pyrrolidide HCl via Boc-strategy.

Materials and Equipment

Reagents Table
ReagentCAS No.Equiv.[1][2]Role
Boc-GABA-OH 57294-38-91.0Starting Material (Protected Amino Acid)
Pyrrolidine 123-75-11.1Nucleophile (Amine)
EDC

HCl
25952-53-81.2Coupling Agent (Water Soluble)
HOBt (anhydrous) 2592-95-21.2Racemization Suppressor / Catalyst
DIPEA 7087-68-52.0Base (Hülig's Base)
Dichloromethane (DCM) 75-09-2SolventReaction Medium (Anhydrous)
HCl (4M in Dioxane) N/A5-10Deprotection Agent
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (flame-dried,

    
     purged).
    
  • Purification: Silica Gel 60 (230-400 mesh) for flash chromatography (if required).

  • Filtration: Sintered glass funnel (Porosity 3 or 4) for salt collection.

Detailed Experimental Protocol

Step 1: Preparation of tert-butyl (4-oxo-4-(pyrrolidin-1-yl)butyl)carbamate

Rationale: We use EDC


HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because the urea byproduct is water-soluble, simplifying the workup compared to DCC. HOBt is added to form an active ester intermediate, increasing reaction rate and suppressing side reactions.
  • Setup: Charge a 250 mL round-bottom flask with a magnetic stir bar. Under a nitrogen atmosphere, dissolve Boc-GABA-OH (2.03 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.62 g, 12.0 mmol) and EDC

    
    HCl  (2.30 g, 12.0 mmol). Stir for 15 minutes at 0°C to allow formation of the active ester.
    
  • Coupling: Add DIPEA (3.5 mL, 20.0 mmol) followed by the dropwise addition of Pyrrolidine (0.91 mL, 11.0 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting acid (

      
      ) should disappear, and a new amide spot (
      
      
      
      ) should appear.
  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

      • Sat.

        
         (2 x 30 mL) – Removes unreacted acid/HOBt.
        
      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Result: A colorless to pale yellow viscous oil. Yield is typically 85-95%. This intermediate is usually pure enough for the next step.

Step 2: Deprotection to 4-Amino-1-(pyrrolidin-1-yl)butan-1-one HCl

Rationale: Acidolytic cleavage of the Boc group releases the amine. Using HCl in dioxane allows the product to precipitate directly as the hydrochloride salt, avoiding difficult aqueous extractions of the highly polar, water-soluble final product.

  • Dissolution: Dissolve the oily intermediate from Step 1 (approx. 2.5 g) in a minimal amount of dry DCM (5 mL) or 1,4-Dioxane (5 mL).

  • Cleavage: Add 4M HCl in 1,4-Dioxane (10 mL, ~40 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–3 hours.

    • Observation: A white precipitate should begin to form within 30 minutes.

    • Checkpoint: TLC (10% MeOH/DCM with 1%

      
      ) will show the disappearance of the non-polar intermediate and a baseline spot (amine salt).
      
  • Isolation:

    • Add dry Diethyl Ether (

      
      , 50 mL) to the reaction mixture to complete the precipitation of the salt.
      
    • Stir for 15 minutes.

    • Filter the white solid using a sintered glass funnel under

      
       or Argon (the salt can be hygroscopic).
      
    • Wash the filter cake with cold

      
       (3 x 20 mL) to remove excess HCl and organic impurities.
      
  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 6 hours.

Process Workflow & Logic

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Deprotection Start Dissolve Boc-GABA-OH in DCM Activate Add EDC/HOBt (0°C, 15 min) Start->Activate AddAmine Add Pyrrolidine + DIPEA (RT, 12h) Activate->AddAmine Wash Wash: Acid -> Base -> Brine AddAmine->Wash Concentrate Evaporate Solvent (Boc-Intermediate Oil) Wash->Concentrate Acidify Add 4M HCl/Dioxane Concentrate->Acidify Precipitate Add Diethyl Ether (Force Precipitation) Acidify->Precipitate Filter Filtration & Wash Precipitate->Filter Dry Final Product (HCl Salt) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Validation

The final product must be validated to confirm the removal of the Boc group and the integrity of the amide bond.

TechniqueExpected Signal Characteristics
1H NMR (

)

1.8-2.0
(m, 4H, pyrrolidine ring

);

1.9
(quint, 2H, GABA

-

);

2.4
(t, 2H, GABA

-

-CO);

3.0
(t, 2H, GABA

-

-N);

3.4-3.5
(m, 4H, pyrrolidine N-

). Note: Boc singlet at 1.4 ppm must be absent.
LC-MS (ESI+) [M+H]+ : Calculated

= 157.13. Observed

= 157.1.
Appearance White to off-white hygroscopic crystalline solid.
Solubility Highly soluble in water, methanol, DMSO; Insoluble in ether, hexane, DCM.

Troubleshooting & Critical Parameters

  • Hygroscopicity: The hydrochloride salt is hygroscopic. If the product becomes a "gum" during filtration, redissolve in minimal methanol and re-precipitate with a large excess of diethyl ether under vigorous stirring.

  • Impurity Control (Urea): If using EDC, the urea byproduct is water-soluble. However, if using DCC (Dicyclohexylcarbodiimide), the DCU urea precipitates.[3] If DCU is observed, filter the reaction mixture through Celite before the aqueous workup in Step 1.

  • Free Base Instability: Do not store the product as the free base (amine). The free amine can slowly cyclize to form a macrocycle or polymerize. Always store as the HCl salt at -20°C.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron, 60(11), 2447-2467. Link

  • Satyanarayana, M., et al. (2011). Applications of Peptide Coupling Reagents – An Update. International Journal of Research in Pharmacy and Chemistry, 1(3). Link

  • PubChem. (2025).[4] 4-(Pyrrolidin-1-yl)butan-1-amine (Related Structure Data). National Library of Medicine. Link

  • MedChemExpress. (2025). Boc-GABA-OH Product Information (Starting Material Validation). Link

Sources

Application Note: HPLC-CAD Method Development for the Detection of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitation of highly polar, non-chromophoric aliphatic amines presents a dual challenge in pharmaceutical analysis. Traditional Reversed-Phase Liquid Chromatography (RPLC) coupled with Ultraviolet (UV) detection frequently fails for these compounds due to void-volume elution and baseline noise at low UV wavelengths.

This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) for the precise analysis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (Molecular Formula: C8H16N2O). By leveraging orthogonal retention mechanisms and universal mass-based detection, this protocol provides researchers with a highly sensitive and reproducible workflow suitable for drug development, intermediate tracking, and quality control.

Analyte Profiling & Method Rationale

To design an effective analytical method, we must first deconstruct the physicochemical properties of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one. The molecule consists of a short butane chain, a pyrrolidine amide group, and a terminal primary amine.

The Retention Strategy: Why HILIC?

The primary amine has a pKa of approximately 10.5, meaning it is fully protonated and highly polar at physiological and acidic pH levels. In standard RPLC (e.g., C18 columns), this extreme polarity prevents partitioning into the hydrophobic stationary phase, resulting in poor retention and peak tailing due to secondary interactions with unreacted surface silanols.

The Solution: We utilize HILIC with an Amide-bonded stationary phase. In HILIC, the mobile phase is highly organic (typically >80% Acetonitrile), and the retention mechanism relies on the analyte partitioning into a water-enriched liquid layer immobilized on the polar stationary phase . By buffering the mobile phase to pH 3.0, we ensure the primary amine remains fully ionized, maximizing its hydrophilicity and, consequently, its retention on the HILIC column.

The Detection Strategy: Why CAD?

4-Amino-1-(pyrrolidin-1-yl)butan-1-one lacks a conjugated


-electron system. The only chromophore is the amide carbonyl, which weakly absorbs in the deep UV range (200–210 nm). Relying on UV detection at these wavelengths during a gradient elution causes severe baseline drift and poor Signal-to-Noise (S/N) ratios.

The Solution: Charged Aerosol Detection (CAD) . CAD is a universal, mass-dependent detector that does not rely on the optical properties of the analyte . The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge and measured by an electrometer. This provides uniform response and high sensitivity for non-chromophoric compounds .

HILIC_CAD_Workflow Analyte Target Analyte: 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Prop1 High Polarity & Basic (pKa ~10.5) Analyte->Prop1 Prop2 Lacks UV Chromophore (No Conjugation) Analyte->Prop2 Fail1 Reversed-Phase (C18) Result: Void Volume Elution Prop1->Fail1 Standard Approach Pass1 HILIC (Amide/Zic) Result: Strong Partitioning Prop1->Pass1 Polarity Driven Fail2 UV Detection (210 nm) Result: Low S/N, Gradient Drift Prop2->Fail2 Standard Approach Pass2 Charged Aerosol Detection (CAD) Result: Universal Mass Response Prop2->Pass2 Structure Driven Final Optimized HILIC-CAD Method (Robust & Self-Validating) Pass1->Final Pass2->Final

Decision tree for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one method development.

Chromatographic Specifications

The following parameters have been optimized to ensure baseline resolution, symmetric peak shape, and CAD compatibility. Crucial Note: All mobile phase salts must be 100% volatile to prevent irreversible fouling of the CAD corona needle.

Instrument & Column Parameters
ParameterSpecificationCausality / Rationale
Column Waters BEH Amide (100 x 2.1 mm, 1.7 µm)Amide phases provide excellent hydrogen-bonding capacity for polar amines.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Flow Rate 0.4 mL/minOptimal for nebulization efficiency in the CAD.
Injection Vol. 2.0 µLSmall volume prevents band broadening in HILIC.
Detector CAD (Evaporation Temp: 35 °C)35 °C ensures complete evaporation of aqueous/organic mobile phase without volatilizing the analyte.
Mobile Phase & Gradient Program
  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS Grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.05.095.0Initial
2.05.095.06 (Linear)
8.040.060.06 (Linear)
10.040.060.06 (Linear)
10.15.095.06 (Linear)
15.05.095.06 (Linear)

Note: The gradient starts at 95% B. In HILIC, the organic solvent is the "weak" solvent. Increasing the aqueous phase (A) elutes the polar analyte.

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Buffer Synthesis: Weigh 6.31 g of Ammonium Formate and dissolve in 950 mL of LC-MS grade water.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add MS-grade Formic Acid dropwise until the pH stabilizes at 3.0 ± 0.05.

  • Volume Adjustment: Bring the total volume to 1000 mL with LC-MS grade water.

  • Filtration: Filter through a 0.2 µm hydrophilic PTFE membrane to remove micro-particulates that could cause CAD baseline noise.

Sample Preparation Workflow

Causality Warning: In HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic). Injecting a sample dissolved in 100% water will disrupt the stagnant aqueous layer on the column, causing severe peak fronting or breakthrough.

SamplePrep S1 Weigh 10.0 mg Analyte S2 Dissolve in 1.0 mL LC-MS Grade Water S1->S2 S3 Dilute 1:10 in Acetonitrile (90% Final) S2->S3 S4 Vortex & Centrifuge (10,000 x g, 5 min) S3->S4 S5 Transfer to Autosampler Vial S4->S5

Step-by-step sample preparation workflow for HILIC-CAD analysis.

Protocol Steps:

  • Accurately weigh 10.0 mg of the 4-Amino-1-(pyrrolidin-1-yl)butan-1-one standard into a 10 mL volumetric flask.

  • Add exactly 1.0 mL of LC-MS grade water and sonicate for 2 minutes. (Reasoning: The highly polar compound exhibits slow dissolution kinetics in pure organic solvents. Initial aqueous solubilization ensures 100% recovery).

  • Bring to volume (10 mL) using LC-MS grade Acetonitrile. The final diluent composition is now 90:10 ACN:Water.

  • Vortex the solution for 30 seconds.

  • Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes to pellet any insoluble matrix components.

  • Transfer the clear supernatant to an amber autosampler vial for injection.

System Suitability & Validation Criteria

A method is only as reliable as its internal validation mechanisms. Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) criteria using six replicate injections of the standard solution (1.0 mg/mL).

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) 6.5 ± 0.2 minIndicates column equilibration failure or mobile phase preparation error.
Tailing Factor (

)

1.5
Suggests secondary silanol interactions (check buffer pH) or column voiding.
Theoretical Plates (

)

5,000
Indicates column degradation or excessive extra-column volume.
Area %RSD (n=6)

2.0%
Points to autosampler inconsistency or CAD nebulizer partial blockage.
S/N Ratio (LOD check)

10 at 0.5 µg/mL
Ensures the CAD electrometer is functioning at required sensitivity limits.

References

  • D'Atri, V., et al. "Hydrophilic Interaction Chromatography: A Guide for Practitioners." ResearchGate. Available at:[Link]

  • Zhang, L., et al. "Recent applications of the Charged Aerosol Detector for liquid chromatography in drug quality control." Journal of Chromatography A, 1619 (2020) 460911. Available at:[Link]

Topic: Recrystallization Techniques for 1-(4-aminobutyryl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the development of robust recrystallization protocols for 1-(4-aminobutyryl)pyrrolidine, a molecule of interest in drug discovery programs. Recognizing that a one-size-fits-all protocol is seldom optimal, this guide emphasizes a first-principles approach. We delve into the structural analysis of the target molecule to predict its solubility behavior, outline a systematic solvent screening methodology, and provide detailed, adaptable protocols for both single-solvent and multi-solvent recrystallization techniques. This application note is designed to empower researchers and process chemists to efficiently develop a validated purification method that maximizes purity, yield, and crystal quality.

Introduction: The Critical Role of Recrystallization

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. Recrystallization remains one of the most powerful and widely used techniques for purifying solid organic compounds.[1][2] It is a process based on differential solubility, where a target compound and its impurities are dissolved in a suitable solvent at an elevated temperature, and upon controlled cooling, the desired compound selectively crystallizes out of the solution, leaving impurities behind.[3]

1-(4-aminobutyryl)pyrrolidine is a bifunctional molecule containing a pyrrolidine ring, a primary amine, and a tertiary amide. These features dictate its physicochemical properties and present specific challenges and opportunities for purification. This guide provides the strategic framework and tactical protocols to address them.

Causality: Linking Molecular Structure to Recrystallization Strategy

A successful recrystallization protocol is born from understanding the molecule's inherent properties. The structure of 1-(4-aminobutyryl)pyrrolidine offers several clues to its solubility:

  • Polar Moieties: The primary amine (-NH2) and the amide carbonyl group (-C=O) are polar and capable of forming hydrogen bonds. This suggests a significant affinity for polar solvents, particularly polar protic solvents like water and alcohols.[4]

  • Non-Polar Regions: The pyrrolidine ring and the four-carbon (butyryl) chain introduce hydrophobic character, which may confer solubility in less polar organic solvents.[4]

  • Basic Nature: The primary amine group is basic. The conjugate acid of the parent pyrrolidine has a pKa of approximately 11.3, indicating that 1-(4-aminobutyryl)pyrrolidine will be basic and readily form salts with acids.[5][6]

This duality in polarity suggests that both single-solvent systems using moderately polar solvents or mixed-solvent systems combining a polar "solvent" with a non-polar "anti-solvent" are likely to be effective.

The Cornerstone of Protocol Development: Systematic Solvent Screening

The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure.[1] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). The impurities, conversely, should either be highly soluble at all temperatures or completely insoluble.

Recommended Solvent Candidates

The following table provides a starting point for screening, covering a range of polarities and boiling points.

SolventClassBoiling Point (°C)Polarity IndexRationale & Safety Notes
WaterPolar Protic10010.2Excellent for highly polar compounds. High boiling point can sometimes lead to oiling out.
EthanolPolar Protic785.2Versatile solvent for moderately polar compounds. Often used in combination with water. Flammable.
Isopropanol (IPA)Polar Protic824.3Good alternative to ethanol, slightly less polar. Flammable.
AcetonitrilePolar Aprotic826.2Excellent for polar compounds, often yields high-quality crystals. Toxic and flammable.
Ethyl AcetatePolar Aprotic774.4Good for compounds of intermediate polarity. Often paired with heptane/hexane. Flammable.
TolueneNon-Polar1112.4For less polar compounds or as an anti-solvent. High boiling point. Flammable and toxic.
Heptane/HexaneNon-Polar98 / 690.1Excellent anti-solvents for polar compounds. Highly flammable.
Experimental Protocol for Solvent Screening

This protocol is designed to be a self-validating system to identify a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of crude 1-(4-aminobutyryl)pyrrolidine into several small test tubes.

  • Room Temperature Test: To each tube, add the first candidate solvent dropwise (e.g., 0.5 mL). Agitate at room temperature. Record your observations in a table similar to the one below. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.

  • Hot Solvent Test: If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent in small increments (0.2 mL at a time) until the solid dissolves completely. Record the total volume of solvent used.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Data Consolidation: Use the following table to systematically record your findings.

Solvent TestedSolubility at 25°CSolubility at BoilingObservations upon CoolingSuitability (Single/Mixed/Unsuitable)
e.g., Water
e.g., Ethanol
e.g., Acetonitrile
e.g., Toluene

Application Protocols for Recrystallization

Based on the results from the solvent screening, select the most appropriate protocol below.

Workflow Visualization

The overall process of developing a purification protocol can be visualized as follows:

G cluster_dev Protocol Development cluster_exec Execution Start Crude Solid (1-(4-aminobutyryl)pyrrolidine) Screen Systematic Solvent Screening Start->Screen Decision Evaluate Screening Results Screen->Decision Single Protocol 1: Single-Solvent Recrystallization Decision->Single Ideal single solvent found Mixed Protocol 2: Mixed-Solvent Recrystallization Decision->Mixed No ideal single solvent found End Pure, Dry Crystals Single->End Mixed->End

Caption: Workflow for developing a recrystallization protocol.

Protocol 1: Single-Solvent Recrystallization

Indication: Use when a solvent is found that dissolves the compound when hot but not when cold.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (or charcoal), perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed is best) with hot solvent vapor. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum until a constant weight is achieved.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

Indication: Use when no single solvent is ideal, but a solvent/anti-solvent pair is identified.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (the one in which it is highly soluble) at near room temperature.

  • Addition of Anti-Solvent: While stirring, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. This is the point of saturation, or "cloud point."

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, resulting in a perfectly saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly, as described in Protocol 1. The gradual decrease in temperature will lower the solubility, inducing crystallization.

  • Yield Maximization, Collection, Washing, and Drying: Follow steps 5-8 from Protocol 1, using a small amount of the cold solvent/anti-solvent mixture for the washing step.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; the cooling rate is too fast.Reheat the solution to dissolve the oil, add more solvent (10-20%), and allow it to cool more slowly.
No Crystals Form Solution is not sufficiently saturated; nucleation is inhibited.1. Scratch the inside of the flask with a glass rod at the solution's surface.[7]2. Add a "seed" crystal of the pure compound.3. If too much solvent was added, evaporate some solvent and cool again.
Premature Crystallization The solution cools too rapidly during hot filtration.Use a pre-heated funnel and receiving flask. Dilute the solution with a small amount of extra hot solvent before filtering.
Low Recovery Yield Too much solvent was used; cooling was incomplete; crystals are too soluble in the wash solvent.Use the minimum amount of solvent necessary. Ensure adequate cooling time in an ice bath. Wash with minimal, ice-cold solvent.
Product is Colored Colored impurities are present and co-precipitate.Use activated charcoal during the dissolution step (see Protocol 1, Step 2).

Validation: Characterization of Purified Product

To confirm the success of the recrystallization, the final product must be analyzed for purity and identity.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting range.

  • Chromatography (TLC/HPLC): Thin-layer or high-performance liquid chromatography should show a single spot or peak for the purified product, with a significant reduction or elimination of impurity spots/peaks seen in the crude material.

  • Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy can confirm the chemical structure of the purified compound and ensure no degradation has occurred.

Solvent Selection Logic

G Start Test Solubility of Crude Compound in Cold Solvent Decision1 Is it Soluble? Start->Decision1 HotTest Test Solubility in Boiling Solvent Decision1->HotTest No Result1 Solvent is Unsuitable (may be a 'good' solvent for mixed system) Decision1->Result1 Yes Decision2 Is it Soluble? HotTest->Decision2 Result2 Solvent is Unsuitable (compound is insoluble) Decision2->Result2 No Result3 IDEAL SOLVENT FOUND Use Single-Solvent Protocol Decision2->Result3 Yes Result4 No single solvent is ideal. Consider Mixed-Solvent Protocol. Result1->Result4 Result2->Result4

Caption: Decision tree for selecting a recrystallization solvent system.

References

  • PubChem. (n.d.). 1-(4-Aminobutyl)pyrrolidine-2,4-dicarboxylic acid. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine.
  • Jeng, I., & Barker, H. A. (1974). Purification and properties of l-3-aminobutyryl coenzyme A deaminase from a lysine-fermenting Clostridium. Journal of Biological Chemistry, 249(20), 6578-84. Retrieved from [Link]

  • Holroyde, M. J., et al. (1978). Purification of the hexokinases by affinity chromatography on sepharose-N-aminoacylglucosamine derivates. Biochemical Journal, 175(1), 237-244. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Taguchi, J., & Kuriyama, K. (1984). Purification of γ-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. Neurochemical Research, 9(8), 1177-1191. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Recrystallization-1.doc.pdf.
  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chem 21, University of Michigan. (2009). Experiment 9 — Recrystallization.
  • Stenutz, R. (n.d.). pyrrolidine. Retrieved from [Link]

  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization.
  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. Retrieved from [Link]

  • Sánchez-Trasviña, C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 717326. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Experimental Protocols for GABA Pyrrolidine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Physicochemical stability, reconstitution protocols, and in vitro assay methodologies for pyrrolidine amide derivatives of gamma-aminobutyric acid (GABA).

Introduction & Pharmacological Context

GABA pyrrolidine amides represent a highly versatile structural scaffold in modern medicinal chemistry. These compounds serve two primary pharmacological roles:

  • Stable GABA Prodrugs/Analogs: By substituting the free amino group of a GABA analog (e.g., gabapentin) with a pyrrolidine amide moiety, researchers can prevent the spontaneous intramolecular cyclization that leads to toxic gamma-lactam impurities[1].

  • N-acylethanolamine Acid Amidase (NAAA) Inhibitors: Specific pyrrolidine amide derivatives act as potent inhibitors of NAAA, a lysosomal enzyme responsible for the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA)[2].

Handling these compounds requires a deep understanding of their structural vulnerabilities—specifically, their susceptibility to moisture-driven amide hydrolysis and pH-dependent degradation.

Physicochemical Properties & Storage Causality

The Causality of Degradation: Lactamization

Free GABA analogs possess both a primary amine and a carboxylic acid. Under thermal stress or in the presence of moisture, the amine acts as a nucleophile, attacking the carboxylate carbon to form a thermodynamically stable, but highly toxic, 5-membered gamma-lactam ring[1].

Synthesizing a GABA pyrrolidine amide sterically and electronically shields the nitrogen, effectively blocking this nucleophilic attack. However, if the compound is stored improperly (e.g., exposed to high humidity or extreme pH), the amide bond can slowly hydrolyze back into the free amine and carboxylic acid, immediately re-initiating the lactamization cascade. Furthermore, the pyrrolidine ring itself is highly hygroscopic, accelerating moisture absorption from the environment.

Stability GABA Free GABA Analog (e.g., Gabapentin) Lactam Toxic Gamma-Lactam (Degradation Product) GABA->Lactam Spontaneous Cyclization Prodrug GABA Pyrrolidine Amide (Stable Prodrug) Prodrug->Lactam Blocked by Amide Substitution Moisture Moisture / Heat Moisture->GABA

Mechanism of spontaneous lactamization in GABA analogs and its prevention via pyrrolidine amide substitution.

Table 1: Optimal Storage & Reconstitution Parameters
ParameterRecommended ConditionScientific Rationale (Causality)
Solid Storage Temp -20°CMinimizes thermal kinetic energy required for amide hydrolysis.
Atmosphere Desiccated (Argon/N₂)Prevents hygroscopic moisture absorption by the pyrrolidine ring.
Primary Solvents DMSO (Anhydrous), EthanolHigh solubility; anhydrous nature prevents premature hydrolysis.
Solution Storage -80°C (Aliquoted)Prevents localized concentration spikes and precipitation during freeze-thaw cycles.
Shelf Life (Solid) Up to 24 monthsStable if kept strictly anhydrous and protected from light.

Handling & Reconstitution Protocols

To ensure a self-validating system where compound integrity is maintained prior to biological assays, follow this strict reconstitution workflow:

  • Equilibration: Remove the desiccated vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Solvent Addition: Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM). Vortex gently until visually clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes.

  • Flash Freezing: Flash-freeze aliquots in liquid nitrogen before transferring to -80°C. Causality: Slow freezing allows the solvent to crystallize first, pushing the solute into highly concentrated micro-pockets that can precipitate or degrade. Flash freezing ensures a homogeneous glass transition.

Experimental Workflow: Fluorometric NAAA Inhibition Assay

Because many GABA pyrrolidine amides are developed as NAAA inhibitors[2], evaluating their potency requires an assay tailored to the enzyme's unique biology. NAAA is a lysosomal enzyme; therefore, it is only active at an acidic pH (optimal pH ~4.5)[3].

This protocol utilizes the fluorogenic substrate PAMCA (N-(4-methyl coumarin) palmitamide). NAAA cleaves PAMCA to release palmitic acid and the highly fluorescent 7-amino-4-methyl coumarin (AMC)[4].

NAAA_Assay PAMCA PAMCA Substrate (Non-fluorescent) NAAA NAAA Enzyme (pH 4.5) PAMCA->NAAA Binding AMC AMC Fluorophore (Ex: 360nm, Em: 460nm) NAAA->AMC Hydrolysis Inhibitor GABA Pyrrolidine Amide (Inhibitor) Inhibitor->NAAA Competitive Inhibition

Fluorometric NAAA inhibition assay workflow using PAMCA substrate and AMC detection.

Step-by-Step Assay Protocol
  • Buffer Preparation: Prepare NAAA Assay Buffer (100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 150 mM NaCl, pH 4.5)[5]. Causality: Triton X-100 prevents the lipophilic PAMCA substrate and the pyrrolidine amide from aggregating in the aqueous buffer.

  • Enzyme Activation: Dilute recombinant human NAAA protein in the assay buffer to a final concentration of 0.25 µg/mL. Incubate at 37°C for 2 hours to allow auto-catalytic activation of the NAAA zymogen into its mature α/β heterodimer form[4].

  • Compound Pre-incubation: In a 96-well black flat-bottom plate, add 2 µL of the GABA pyrrolidine amide (diluted in DMSO) to 180 µL of the activated enzyme solution. Include a DMSO-only well as a positive control and an enzyme-free well as a negative background control. Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of PAMCA substrate (final concentration ~10 µM) to all wells to initiate the reaction[4].

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Monitor fluorescence continuously for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm[6].

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Determine the IC₅₀ by plotting the percentage of remaining activity against the log-concentration of the inhibitor.
    

Experimental Workflow: HPLC-UV Stability Profiling

To validate the storage integrity of GABA pyrrolidine amides and ensure no lactamization has occurred prior to in vivo or in vitro use, a rapid HPLC-UV protocol should be employed.

  • Mobile Phase: Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Phase B: Acetonitrile + 0.1% TFA. Causality: TFA ensures the carboxylic acid (if generated via hydrolysis) remains protonated, preventing peak tailing on the column.

  • Column: C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40°C.

  • Detection: UV at 210 nm. Causality: Amide bonds lack extended conjugation; therefore, low-wavelength UV is strictly required for detection.

  • Gradient: 5% B to 95% B over 5 minutes.

  • System Suitability: Inject a known standard of the free gamma-lactam degradation product. The lactam will elute earlier than the intact highly lipophilic pyrrolidine amide. If the lactam peak exceeds 1% of the total area, the compound batch must be discarded.

References

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Zhou, Y., et al. (2019). Synthesis of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 252–262. [Link]

  • U.S. Patent Application 20100145057A1 (2010). Novel prodrugs.
  • West, J., et al. (2012). Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition. PLOS ONE, 7(8), e43877. [Link]

Sources

Application Note: Preclinical Dose-Response Evaluation of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (APB-1) in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Amino-1-(pyrrolidin-1-yl)butan-1-one , herein referred to as APB-1 , represents a structural hybrid of the inhibitory neurotransmitter


-aminobutyric acid (GABA) and a pyrrolidine moiety. Unlike GABA, which possesses poor blood-brain barrier (BBB) permeability due to its zwitterionic nature, the amidation of the C-terminus with pyrrolidine masks the carboxylic acid, potentially enhancing lipophilicity and CNS uptake [1].

This Application Note provides a rigorous framework for establishing the dose-response relationship of APB-1. The guide focuses on differentiating its potential pharmacological profiles: anxiolytic (GABA-mimetic), nootropic (pyrrolidine/racetam-like), or sedative (off-target toxicity).

Mechanistic Hypothesis

The pyrrolidine headgroup suggests two potential mechanisms of action (MOA):

  • Prodrug Delivery: In vivo hydrolysis by amidases releases free GABA directly into the CNS.

  • Direct Modulation: The intact molecule may act as an inhibitor of GABA Transporters (GAT-1/GAT-3), increasing synaptic GABA residence time [2].

Experimental Design & Formulation Strategy

Compound Formulation

APB-1 is a basic amine. To ensure consistent bioavailability across dose-response studies, proper salt formation or pH adjustment is critical.

  • Vehicle: 0.9% Saline (preferred) or PBS (pH 7.4).

  • Preparation: Dissolve APB-1 free base in saline; adjust pH to 7.0–7.4 using 0.1 M HCl.

  • Stability: Fresh preparation required daily. Store stock solution at -20°C.

Dose Selection (Logarithmic Progression)

To capture the full sigmoid curve (E_min to E_max), utilize a semi-logarithmic dosing schedule.

  • Low Dose (Threshold): 5 mg/kg

  • Medium Dose (Linear Phase): 15 mg/kg, 30 mg/kg

  • High Dose (Saturation/Toxicity): 60 mg/kg, 100 mg/kg

  • Control: Vehicle (Saline, 10 mL/kg)

  • Positive Control: Diazepam (1-2 mg/kg, IP) for anxiolysis; Piracetam (200 mg/kg, IP) for cognition.

Core Protocol: Safety & Motor Toxicity (The "Gatekeeper" Assay)

Before assessing efficacy, one must validate that behavioral changes are not artifacts of sedation or motor impairment.

Rotarod Performance Test

Objective: Determine the TD50 (Median Toxic Dose) for motor coordination.

Workflow:

  • Training: Mice (C57BL/6J, Male, 8-10 weeks) are trained on an accelerating rotarod (4 to 40 rpm over 5 min) for 3 consecutive days.

  • Baseline: Record latency to fall (T_0) immediately prior to dosing.

  • Dosing: Administer APB-1 (IP or PO) according to the dose schedule.

  • Testing: Measure latency to fall at T+30, T+60, and T+120 minutes.

Data Analysis: Calculate the % Motor Deficit:



  • Cut-off: Any dose yielding >50% deficit is excluded from cognitive/anxiety assays to prevent false positives.

Efficacy Protocol A: Anxiolytic Profiling (Elevated Plus Maze)

Rationale: If APB-1 acts as a GABA-mimetic, it should increase exploration in open spaces.

Elevated Plus Maze (EPM) Methodology

Apparatus: Two open arms (


 cm) and two closed arms (

cm).

Step-by-Step:

  • Acclimatization: Move animals to the testing room 1 hour prior to testing (dim red light, 15-20 lux).

  • Administration: Inject APB-1 (IP) 30 minutes prior to testing.

  • Placement: Place rodent in the center zone facing an open arm.

  • Recording: Record for 5 minutes using video tracking software (e.g., EthoVision).

Key Metrics:

  • Primary Endpoint: % Time in Open Arms (

    
    ).
    
  • Secondary Endpoint: Total Distance Moved (proxy for locomotor activity).

Validation Rule: If Total Distance Moved decreases significantly (


) compared to vehicle, the "anxiolytic" effect may be confounded by sedation (cross-reference with Rotarod data).

Efficacy Protocol B: Cognitive Enhancement (Novel Object Recognition)

Rationale: The pyrrolidine moiety shares structural homology with racetams. This assay tests for nootropic effects.[1]

Novel Object Recognition (NOR)

Phase 1: Habituation (Day 1): Allow free exploration of the empty arena (10 min). Phase 2: Acquisition (Day 2): Place two identical objects (A + A) in the arena. Allow 10 min exploration. Phase 3: Retention Interval: 24 hours. Phase 4: Test (Day 3): Administer APB-1 60 min prior to testing. Replace one object with a novel one (A + B).

Calculation (Discrimination Index - DI):



  • Interpretation: A DI > 0 indicates cognitive retention. A dose-dependent increase in DI suggests nootropic activity.

Visualization of Experimental Logic

The following diagram illustrates the decision tree for evaluating APB-1, ensuring resources are not wasted on efficacy trials if toxicity is high.

APB1_Evaluation_Flow Start Compound Synthesis (APB-1) Formulation Formulation (Saline/PBS, pH 7.4) Start->Formulation Rotarod Phase 1: Rotarod Test (Motor Toxicity) Formulation->Rotarod Dose Range: 5-100 mg/kg Decision Motor Deficit > 50%? Rotarod->Decision Toxicity Terminate: Sedative/Toxic Profile Decision->Toxicity Yes Efficacy Phase 2: Efficacy Profiling Decision->Efficacy No EPM Elevated Plus Maze (Anxiety) Efficacy->EPM NOR Novel Object Recognition (Cognition) Efficacy->NOR Analysis Dose-Response Analysis (ED50 Calculation) EPM->Analysis NOR->Analysis

Figure 1: Decision-matrix for the preclinical evaluation of APB-1. Efficacy trials are contingent on passing the motor toxicity threshold.

Data Reporting & Statistical Analysis

For a robust dose-response study, data must be tabulated to allow direct comparison of ED50 (Effective Dose 50%) and TD50 (Toxic Dose 50%).

Summary Table Template
Dose (mg/kg)Rotarod Latency (s)Motor Deficit (%)EPM Open Arm Time (%)NOR Discrim. Index (DI)Interpretation
Vehicle

-


Baseline
5

2.7%


Sub-threshold
15

5.5%


Anxiolytic Onset
30

11.1%


Peak Efficacy
60

50.0%


Sedation Confound
100

83.3%N/AN/AToxic/Sedative

Note: Hypothetical data for illustrative purposes. (


 vs Vehicle).
Therapeutic Index Calculation

To determine the safety margin of APB-1:



  • A TI

    
     is generally required for further development in CNS indications.
    

References

  • Löscher, W. (2002). "Valproate: A reappraisal of its pharmacodynamic properties and mechanisms of action." Progress in Neurobiology, 58(1), 31-59. Link (Context: Structural analogs of GABA and mechanism of transport inhibition).

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design and potential usage." Current Pharmaceutical Design, 6(12), 1193-1209. Link (Context: Design of GABA uptake inhibitors including lipophilic side chains).

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. Link (Context: Standard safety protocol).

  • Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods, 14(3), 149-167. Link (Context: Gold standard EPM protocol).

  • Dunham, N. W., & Miya, T. S. (1957). "A note on a simple apparatus for detecting neurological deficit in rats and mice." Journal of the American Pharmaceutical Association, 46(3), 208-209. Link (Context: Rotarod methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important compound. Our goal is to help you improve your yield, minimize impurities, and streamline your synthetic workflow.

Overview of Synthetic Strategy

The most common and direct approach to synthesizing 4-Amino-1-(pyrrolidin-1-yl)butan-1-one involves the amide coupling of a protected 4-aminobutanoic acid derivative with pyrrolidine, followed by a deprotection step. This strategy is favored for its reliability and the commercial availability of the starting materials.

The general workflow involves three key stages:

  • Protection: The amino group of 4-aminobutanoic acid (GABA) is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent self-condensation and other side reactions.

  • Amide Coupling: The resulting N-Boc-4-aminobutanoic acid is activated and coupled with pyrrolidine to form the amide bond.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Below is a diagram illustrating this common synthetic pathway.

Synthetic_Workflow cluster_0 PART 1: Synthesis A 4-Aminobutanoic Acid B N-Boc-4-aminobutanoic acid A->B  Boc₂O, Base   (Protection) C Boc-protected Amide Intermediate B->C  Pyrrolidine, Coupling Reagents (e.g., EDC/HOBt)   (Amide Coupling) D 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (Final Product) C->D  Acid (e.g., TFA or HCl)   (Deprotection) Troubleshooting_Deprotection cluster_1 PART 2: Troubleshooting Start Crude product post-deprotection Check_Completion Is starting material (Boc-protected amide) present? Start->Check_Completion Check_Side_Products Are there unexpected side products? Check_Completion->Check_Side_Products No Incomplete_Rxn Incomplete Reaction: - Increase acid concentration - Extend reaction time Check_Completion->Incomplete_Rxn Yes Side_Rxn Possible Side Reactions: - t-butylation of product - Degradation Check_Side_Products->Side_Rxn Yes Purify Proceed to Purification Check_Side_Products->Purify No Incomplete_Rxn->Start Re-run reaction Side_Rxn->Purify

Caption: Troubleshooting workflow for the deprotection step.

Common Impurities:

  • Unreacted Boc-protected Starting Material: This is the most common impurity and indicates an incomplete reaction.

    • Solution: Increase the equivalents of acid (e.g., use 20-50% TFA in DCM instead of 10%) or increase the reaction time. Monitor by TLC until the starting material spot disappears completely.

  • Tert-butylated Byproducts: The t-butyl cation generated during Boc deprotection can sometimes re-react with the product amine or other nucleophiles present.

    • Solution: This is less common but can be minimized by using a cation scavenger like triethylsilane (TES) or anisole in the reaction mixture.

Detailed Experimental Protocol: Optimized Synthesis

This protocol provides a reliable, step-by-step method for the synthesis, incorporating best practices to maximize yield and purity.

Step 1: Protection of 4-Aminobutanoic Acid
  • Dissolution: Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the cooled mixture. [1]4. Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-4-aminobutanoic acid as a white solid. A typical yield is 90-95%.

Step 2: Amide Coupling with Pyrrolidine
  • Setup: To a solution of N-Boc-4-aminobutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add EDC hydrochloride (1.2 eq) in one portion.

  • Activation: Stir the mixture at 0 °C for 30 minutes. A white precipitate of EDC urea may begin to form.

  • Amine Addition: Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product, 4-(Boc-amino)-1-(pyrrolidin-1-yl)butan-1-one, can be purified by column chromatography on silica gel if necessary, but is often carried forward without further purification. Typical yields range from 75-85%.

Step 3: Deprotection to Yield Final Product
  • Dissolution: Dissolve the crude Boc-protected amide from Step 2 in DCM.

  • Acidification: Add trifluoroacetic acid (TFA, 10-20 eq, e.g., 25% v/v solution in DCM) and stir at room temperature for 2-4 hours. [2]3. Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Basification & Extraction: Dissolve the residue in deionized water and cool in an ice bath. Carefully adjust the pH to ~11 with 2N NaOH. Extract the aqueous layer four times with DCM.

  • Final Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford 4-Amino-1-(pyrrolidin-1-yl)butan-1-one as a liquid or low-melting solid. Typical yields for this step are 85-95%.

References

  • Vertex AI Search, "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow"
  • Vertex AI Search, "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Vertex AI Search, "Amine Protection / Deprotection - Fisher Scientific"
  • Vertex AI Search, "Amine Protection and Deprotection - Master Organic Chemistry"
  • Vertex AI Search, "Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F"
  • Vertex AI Search, "Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Vertex AI Search, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem"
  • Vertex AI Search, "Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica"
  • Vertex AI Search, "An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides - Benchchem"
  • Vertex AI Search, "Amide coupling reaction in medicinal chemistry.
  • Vertex AI Search, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC"
  • Vertex AI Search, "4-Amino-1-butanol synthesis - chemicalbook"
  • Vertex AI Search, "4-(Pyrrolidin-1-yl)butan-1-amine - PubChem"
  • Vertex AI Search, "Coupling Reagents - Aapptec Peptides"
  • Vertex AI Search, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D"
  • Vertex AI Search, "Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies"

Sources

Optimizing purification of 1-(4-aminobutyryl)pyrrolidine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(4-aminobutyryl)pyrrolidine Chemical Profile: Highly polar, basic primary amine coupled with a tertiary amide. Lacks a strong UV-absorbing chromophore. Primary Challenge: Severe peak tailing, irreversible adsorption, and streaking on standard bare silica gel due to strong acid-base interactions.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the purification of highly polar, aliphatic primary amines like 1-(4-aminobutyryl)pyrrolidine. Below, you will find decision workflows, mechanistic FAQs, comparative data, and self-validating protocols to ensure high-yield recoveries.

Troubleshooting Workflow

When purifying basic amines, the choice of stationary and mobile phases dictates the success of the separation. Follow this decision matrix to determine the optimal chromatographic strategy.

G Start Start: 1-(4-aminobutyryl)pyrrolidine Purification CheckTLC Does compound streak on bare silica TLC? Start->CheckTLC ModSolvent Add 1-5% Et3N or NH4OH to DCM/MeOH mobile phase CheckTLC->ModSolvent Yes (Typical) Success Proceed to Fraction Collection & Concentration CheckTLC->Success No (Rare) CheckRecovery Is column recovery >80% and purity >95%? ModSolvent->CheckRecovery SwitchPhase Switch to Amine-Functionalized Silica (KP-NH) or Basic Alumina CheckRecovery->SwitchPhase No (Irreversible Binding) CheckRecovery->Success Yes SwitchPhase->Success

Decision tree for overcoming strong amine-silica interactions during purification.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(4-aminobutyryl)pyrrolidine streak so severely on standard silica gel? A: The causality lies in the surface chemistry of the stationary phase. Bare silica gel contains slightly acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0[1]. 1-(4-aminobutyryl)pyrrolidine contains a highly basic primary amine. When the basic amine contacts the acidic silanols, strong hydrogen bonding and direct acid-base ion-exchange interactions occur. This causes the compound to bind irreversibly to the active sites, resulting in severe peak tailing (streaking) and poor mass recovery[2].

Q2: If I must use bare silica, how do I modify my mobile phase to force elution? A: You must introduce a sacrificial competitive binder. Adding 1% to 5% of a volatile base, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to a Dichloromethane/Methanol (DCM/MeOH) solvent system neutralizes the acidic silanol sites[1]. The small, highly mobile TEA molecules rapidly occupy the active silanols, converting them to Si-O⁻ [HN⁺Et₃], which prevents the primary amine of your target compound from binding irreversibly[3].

Q3: What is the most efficient stationary phase to avoid using aggressive, basic solvent mixtures? A: Amine-functionalized silica (e.g., KP-NH) is the gold standard for this analyte. By bonding an organic amine (typically a propyl-amine phase) to the silica backbone, the surface becomes inherently basic, completely masking the acidic silanols[2]. This eliminates the need for TEA or ammonia in the mobile phase and allows you to elute the highly polar 1-(4-aminobutyryl)pyrrolidine using "softer" and easier-to-evaporate solvent systems, such as Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[3]. Alternatively, basic alumina can be used as it provides a naturally basic medium without silanol interference[4].

Q4: How do I track the elution of 1-(4-aminobutyryl)pyrrolidine if it lacks a UV chromophore? A: Because this compound lacks a conjugated


-system, standard UV detection at 254 nm will fail. You must rely on alternative detection methods. For TLC, use a Ninhydrin stain  and apply heat; the primary amine will react to form a distinct purple/blue spot (Ruhemann's purple). If using automated flash chromatography, utilize an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometry (MS) detector configured for positive electrospray ionization (ESI+).
Comparative Performance Data

The following table summarizes the expected chromatographic parameters for 1-(4-aminobutyryl)pyrrolidine across different purification strategies.

Stationary PhaseMobile Phase SystemRetention Factor (Rf) QualityTailing Factor (As)Typical Mass RecoveryPost-Purification Evaporation
Bare Silica (Standard) DCM / MeOHPoor (Streaking, Rf 0.0-0.2)> 3.0 (Severe)< 40%Easy
Bare Silica (Deactivated) DCM / MeOH / 1% NH₄OHModerate (Rf ~0.3)1.5 - 2.075 - 85%Difficult (Ammonia salts)
Basic Alumina DCM / MeOHGood (Rf ~0.3)1.2 - 1.580 - 90%Easy
Amine-Functionalized Silica Hexane / EtOAc / IPAExcellent (Rf ~0.4)1.0 - 1.1 (Sharp)> 95% Very Easy
Validated Experimental Protocols
Protocol A: Purification via Amine-Functionalized Silica (Recommended)

This method provides the highest recovery and eliminates the need for basic modifiers, making downstream solvent evaporation significantly easier.

Materials Required:

  • Amine-functionalized silica gel (e.g., Biotage® KP-NH or equivalent).

  • Amine-functionalized TLC plates.

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Isopropanol (IPA).

  • Ninhydrin TLC stain.

Step-by-Step Methodology:

  • Method Development (TLC): Spot the crude 1-(4-aminobutyryl)pyrrolidine onto an amine-functionalized TLC plate. Develop using a gradient of Hexane/EtOAc. If the compound is too polar for pure EtOAc, introduce 5-10% Isopropanol (IPA)[1].

  • Self-Validation Check: Dip the developed TLC plate in Ninhydrin stain and heat gently with a heat gun. A purple spot confirms the Rf of the primary amine. Target an Rf of 0.25 - 0.35 for column loading.

  • Column Equilibration: Pack or attach the amine-functionalized column. Equilibrate with 3-5 column volumes (CV) of the starting mobile phase (e.g., 50:50 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude mixture in the minimum amount of EtOAc or DCM and load it evenly onto the column head.

  • Gradient Elution: Run a linear gradient from the starting conditions to 100% EtOAc, and then to 90:10 EtOAc:IPA over 10-15 CVs.

  • Fraction Analysis: Spot fractions on standard silica TLC plates (the stationary phase mismatch is acceptable for spotting) and stain with Ninhydrin to identify product-containing fractions.

  • Concentration: Pool the pure fractions and concentrate in vacuo. Because no TEA or NH₄OH was used, the resulting oil/solid will be free of volatile base salts.

Protocol B: Purification via TEA-Deactivated Bare Silica (Alternative)

Use this protocol if amine-functionalized silica or basic alumina is unavailable.

Materials Required:

  • Standard bare silica gel (230-400 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase gradient (e.g., 90:9:1 DCM:MeOH:TEA).

  • Column Deactivation (Critical Step): Slurry pack the bare silica gel column using the TEA-containing mobile phase. Flush the column with at least 3 CVs of the solvent.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and test it with pH paper. The pH must be basic (>8). If it is neutral, the silica silanols have not been fully saturated; continue flushing with TEA until the eluent is basic.

  • Sample Loading: Dissolve the sample in DCM and load it onto the column.

  • Elution: Elute using the 90:9:1 DCM:MeOH:TEA mixture. Monitor fractions using Ninhydrin staining.

  • Post-Purification: Pool fractions and concentrate. Note: Traces of TEA may remain. To remove residual TEA, re-dissolve the product in a minimal amount of DCM, wash quickly with a saturated aqueous NaHCO₃ solution, dry over Na₂SO₄, and re-concentrate.

References
  • Chromatography: The Solid Phase University of Rochester URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage URL: [Link]

  • Is there an easy way to purify organic amines? Biotage URL: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Blog URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals encountering aqueous solubility bottlenecks with 4-Amino-1-(pyrrolidin-1-yl)butan-1-one .

As a polar, aliphatic molecule featuring a terminal primary amine and a tertiary amide (pyrrolidine ring), this compound presents unique physicochemical challenges. While its primary amine is highly ionizable (predicted pKa ~10.4), improper handling of its free base form or incompatible buffer selection can lead to phase separation, precipitation, or erratic in vitro assay results.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does the free base form of the compound create a cloudy suspension or "oil out" in neutral water?

Causality & Mechanism: The free base of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one lacks the crystal lattice energy and ionic hydration sphere of a formulated salt. When added to unbuffered water at high concentrations, the strong basicity of the primary amine causes an immediate, localized pH spike (often exceeding pH 10). At this pH, the equilibrium shifts heavily toward the unprotonated free base. Because the unprotonated pyrrolidine-butanone backbone is lipophilic, the compound exceeds its intrinsic aqueous solubility limit and phase-separates as an oil or cloudy suspension. Resolution: Force the equilibrium toward the protonated state by lowering the solvent pH. Titrating the solution to pH < 8.0 using a dilute acid (e.g., 0.1 M HCl) ensures complete protonation of the amine, exponentially increasing aqueous solubility through ion-dipole interactions with water[1].

Q2: I purchased the Hydrochloride (HCl) salt, but it precipitates when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4. What is happening?

Causality & Mechanism: This is a classic manifestation of the common-ion effect combined with a micro-environmental pH shift. PBS contains high concentrations of chloride ions (typically ~137 mM NaCl). The sudden influx of common chloride ions can suppress the solubility product (


) of the HCl salt, forcing it out of solution. Furthermore, if the buffer's capacity is overwhelmed by a high-concentration stock, the localized pH may shift, causing transient precipitation of the free base.
Resolution: 
Pre-dissolve the compound in a water-miscible co-solvent to disrupt the crystal lattice energy before introduction to the aqueous buffer[2]. A 5% DMSO or PEG400 stock solution added dropwise to the PBS under vigorous vortexing will prevent localized supersaturation. Alternatively, switch to a salt form less susceptible to the chloride common-ion effect, such as a mesylate salt[3].
Q3: How do I select the optimal salt form for long-term stability and high-concentration stock solutions?

Causality & Mechanism: Salt selection is governed by the


 rule: the pKa of the counterion must be at least 2 to 3 units lower than the pKa of the basic center to ensure stable, irreversible salt formation[1]. For a primary amine (pKa ~10.4), strong acids like methanesulfonic acid (pKa -1.2) or hydrochloric acid (pKa -6) are ideal. However, the comparative planar symmetry and size of the conjugate acid dictate the crystal lattice forces[4]. Mesylate salts consistently produce higher aqueous solubility (often >30 mg/mL) and a cleaner, less hygroscopic polymorphic profile compared to flexible aliphatic salts or standard hydrochlorides[3].

Part 2: Quantitative Form Comparison

To assist in form selection, the following table summarizes the theoretical physicochemical properties of different states of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Chemical StateCounterion pKaPredicted Aqueous Sol. (pH 7.4)HygroscopicityPrimary Application
Free Base N/A< 2 mg/mL (Oils out)LowOrganic synthesis intermediate
HCl Salt -6.0~15 mg/mLHigh (Deliquescent)General in vitro assays
Mesylate Salt -1.2>35 mg/mLLow to ModerateHigh-concentration stock / In vivo
Citrate Salt 3.1, 4.7, 6.4~10 mg/mLModerateTaste-masking / Liquid formulations

Part 3: Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol A: In-Situ Salt Formation and pH-Controlled Dissolution

Use this protocol if you only have the free base and need a highly concentrated aqueous stock.

  • Weighing: Accurately weigh 15.6 mg (0.1 mmol) of the free base into a clean glass vial.

  • Initial Wetting: Add 800 µL of LC-MS grade water. The solution will likely appear turbid or feature oily droplets.

  • Acid Titration: Dropwise, add 100 µL of 1.0 M HCl while vortexing continuously. The stoichiometric addition of the acid will protonate the amine.

  • Volume Adjustment: Bring the final volume to 1.0 mL with LC-MS grade water to achieve a 100 mM stock solution.

  • Self-Validation Step: Measure the final pH using a micro-pH probe; it must read between 5.5 and 6.5. Shine a laser pointer through the vial; the absence of Tyndall scattering (a visible laser beam path) confirms complete dissolution at the molecular level.

Protocol B: Synthesis and Isolation of the Mesylate Salt

Use this protocol to convert the free base into a stable, highly soluble solid powder for long-term storage.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous ethanol in a round-bottom flask under nitrogen.

  • Acid Addition: Chill the flask in an ice bath (0°C). Slowly add 1.05 equivalents of methanesulfonic acid (MsOH) dropwise over 10 minutes to prevent exothermic degradation.

  • Crystallization: Stir the mixture at room temperature for 2 hours. If precipitation does not occur, add anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy, then cool to 4°C overnight.

  • Isolation: Filter the resulting crystals under a vacuum and wash with cold diethyl ether. Dry in a vacuum desiccator for 24 hours.

  • Self-Validation Step: Perform

    
    H-NMR in 
    
    
    
    . A downfield chemical shift of the methylene protons adjacent to the primary amine confirms protonation. A sharp melting point indicates high crystalline purity[4].

Part 4: Visual Diagnostics

The following diagrams map the logical relationships between chemical states, troubleshooting workflows, and biological outcomes.

Workflow A Solubility Issue Detected B Measure Solution pH A->B C pH > 9.0 (Free Base Oiling Out) B->C High pH D pH < 7.4 (Salt Precipitation) B->D Low/Neutral pH E Titrate with 0.1M HCl (In-situ Salt Formation) C->E Protonate Amine F Check Buffer Composition (Common Ion Effect) D->F Analyze Ions G Add 5% DMSO Co-solvent F->G Overcome Lattice Energy

Workflow for diagnosing and resolving basic amine solubility issues.

Pathway S Solid Form (Salt/Free Base) D Aqueous Dissolution S->D P Protonated Amine (Aqueous Phase) D->P pH < pKa U Unprotonated Base (Lipophilic) D->U pH > pKa P->U Deprotonation M Lipid Membrane Permeation U->M Partitioning T Intracellular Target M->T Binding

Pharmacokinetic pathway illustrating pH-dependent dissolution and membrane permeation.

References

  • Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Available at:[Link]

  • Gupta, D. et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]

  • Defense Technical Information Center (DTIC). The Relationship of Chemical Structure to Solubility and Cosolvent-Modifier Properties. Available at:[Link]

Sources

Minimizing hydrolysis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Hydrolysis During Storage for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers utilizing 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, a key building block in various synthetic applications. As a bifunctional molecule containing both an amine and a ketone, its stability during storage is paramount to ensure experimental reproducibility and the integrity of research outcomes. This document addresses the primary degradation pathway of concern: hydrolysis. We will explore the underlying mechanisms, provide actionable troubleshooting and preventative strategies, and outline analytical methods for monitoring compound stability.

Understanding the Challenge: The Hydrolysis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

4-Amino-1-(pyrrolidin-1-yl)butan-1-one possesses two functional groups susceptible to hydrolysis: a ketone and a tertiary amide (within the pyrrolidine ring). While ketones are generally stable, the amide bond can be cleaved under certain conditions, particularly in the presence of water and catalyzed by acid or base.

The primary hydrolysis product would be 4-aminobutanoic acid and pyrrolidine. This degradation compromises the purity of the starting material, potentially leading to failed reactions, the formation of impurities in subsequent synthetic steps, and inaccurate biological or analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation in my sample of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one?

A1: Visual inspection can sometimes indicate degradation, although it is not a definitive measure. Signs of potential hydrolysis or other degradation pathways include:

  • Change in physical state: The compound is typically a liquid or low-melting solid. The formation of crystalline precipitates could indicate the presence of the hydrolysis product, 4-aminobutanoic acid.

  • Color change: A noticeable change in color, such as yellowing or darkening, can be a sign of degradation, which may include oxidation in addition to hydrolysis.

  • Odor: The generation of a distinct amine-like odor from the cleavage of the pyrrolidine ring might be perceptible.

It is crucial to rely on analytical methods for a definitive assessment of purity.

Q2: What are the ideal storage conditions to minimize hydrolysis?

A2: To mitigate the risk of hydrolysis, it is imperative to control the storage environment. The following conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Moisture: The compound is hygroscopic and will absorb moisture from the air, which can facilitate hydrolysis. Always store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The use of desiccants in a secondary container is also advisable.

  • pH: Avoid exposure to acidic or basic conditions. The compound should be stored in its free base form. If preparing solutions, use aprotic, anhydrous solvents. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Buffering to a neutral pH may offer some protection, but long-term stability in aqueous solutions is not recommended.

  • Light: Protect from light to prevent potential photolytic degradation, which can sometimes catalyze other degradation pathways. Use amber vials or store in a dark location.

Q3: I suspect my stock solution has degraded. How can I confirm this?

A3: The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is the preferred method. By comparing the chromatogram of the suspect solution to that of a freshly prepared standard, you can identify and quantify the parent compound and any degradation products.

Q4: Can I still use a partially hydrolyzed sample of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one?

A4: Using a partially degraded sample is strongly discouraged. The presence of hydrolysis products can interfere with your reaction, leading to lower yields, the formation of side products, and difficulty in purification. For applications requiring high purity, such as in drug development, using a degraded sample is unacceptable. It is always best to use a fresh, pure sample.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Problem: Unexpectedly low yield in a reaction using 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.
Possible Cause Troubleshooting Steps
Degradation of starting material due to hydrolysis. 1. Analyze a sample of the stored 4-Amino-1-(pyrrolidin-1-yl)butan-1-one by HPLC to assess its purity. 2. Compare the purity to the certificate of analysis or a freshly opened standard. 3. If significant degradation is observed, discard the old material and use a fresh, properly stored batch.
Incompatible reaction conditions. 1. Review the pH of your reaction mixture. Strongly acidic or basic conditions can promote hydrolysis of the starting material. 2. If possible, adjust the reaction pH to be closer to neutral. 3. Minimize the amount of water in the reaction by using anhydrous solvents and reagents.
Prolonged reaction time at elevated temperatures. 1. If the reaction requires heating, monitor its progress closely and minimize the reaction time. 2. Consider if a lower reaction temperature could be used, even if it requires a longer reaction time, to balance reaction rate and starting material stability.
Problem: Appearance of an unknown impurity in the reaction product.
Possible Cause Troubleshooting Steps
Use of hydrolyzed starting material. 1. The hydrolysis products (4-aminobutanoic acid and pyrrolidine) can react with other components in your reaction mixture to form unexpected byproducts. 2. Characterize the impurity using techniques like LC-MS and NMR to determine if it is related to the hydrolysis products. 3. Confirm the purity of the starting material before use.
On-going hydrolysis during the reaction or work-up. 1. If the reaction or work-up involves aqueous acidic or basic conditions, this can cause hydrolysis. 2. Neutralize the reaction mixture as quickly as possible during work-up. 3. Use extraction with an organic solvent to remove the product from the aqueous phase promptly.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the potential acid- and base-catalyzed hydrolysis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Start_Acid 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Intermediate_Acid Protonated Carbonyl Start_Acid->Intermediate_Acid  + H₃O⁺ Product_Acid 4-Aminobutanoic Acid + Pyrrolidine Intermediate_Acid->Product_Acid  + H₂O Start_Base 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Intermediate_Base Tetrahedral Intermediate Start_Base->Intermediate_Base  + OH⁻ Product_Base 4-Aminobutanoate + Pyrrolidine Intermediate_Base->Product_Base

Technical Support Center: Overcoming Baseline Noise in HPLC Analysis of Aliphatic Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving baseline noise issues in the High-Performance Liquid Chromatography (HPLC) analysis of aliphatic amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving a stable and quiet baseline, which is critical for accurate quantification and detection of these compounds. Here, we move beyond generic troubleshooting to provide in-depth, chemically-reasoned solutions tailored to the specific properties of aliphatic amides.

Section 1: Troubleshooting Guide - A Systematic Approach

Baseline noise in HPLC can be broadly categorized into high-frequency (short-term) and low-frequency (long-term) noise, as well as periodic and random occurrences. The nature of the noise often provides clues to its source.[1] This guide will walk you through a systematic process of elimination to identify and resolve the root cause of baseline disturbances.

Initial Assessment: Is the Noise Random or Periodic?
  • Random Noise: Often appears as fine, rapid fluctuations in the baseline. It can be caused by electronic issues, a failing detector lamp, or contaminated solvents.

  • Periodic Noise: This type of noise has a regular, repeating pattern and is frequently linked to mechanical components of the HPLC system, such as the pump.[2][3] Pump pulsations, for instance, can cause a sinusoidal baseline.[1][4][5]

Q1: My baseline is showing high-frequency, random noise. What are the likely causes and how do I fix it?

High-frequency noise can obscure small peaks and interfere with accurate integration, ultimately affecting the limit of quantitation (LOQ).[1]

A1: Let's break down the potential sources and solutions:

1. Mobile Phase & Contamination:

  • Causality: The quality of your mobile phase is paramount. Contaminated solvents or buffers, even with trace impurities, can significantly contribute to baseline noise, especially in gradient elution where contaminants may accumulate on the column and elute as the solvent strength increases. Aliphatic amides can be sensitive to ionic impurities, which can affect their retention and interaction with the stationary phase. Using old or degraded solvents, such as trifluoroacetic acid (TFA), can also increase UV absorbance and cause baseline issues.[6]

  • Protocol:

    • Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and freshly prepared aqueous buffers.[2][3] Aqueous buffers are prone to microbial growth, so it's best to prepare them daily and filter them through a 0.22 µm or 0.45 µm membrane filter.

    • Solvent Quality Check: If you suspect solvent contamination, replace each mobile phase component one at a time with a fresh, high-purity batch to isolate the source.

    • Dedicated Containers: Avoid cross-contamination by using dedicated and thoroughly cleaned reservoirs for each mobile phase.[6]

2. Inadequate Degassing:

  • Causality: Dissolved gases in the mobile phase can come out of solution as the pressure changes throughout the HPLC system, particularly in the detector flow cell where the pressure drops.[1][4][5] This outgassing forms microbubbles that cause significant baseline noise and spikes.[1][4][5][6][7]

  • Protocol:

    • Utilize In-line Degasser: Ensure your system's in-line degasser is functioning correctly.

    • Supplemental Degassing: For sensitive analyses, consider additional degassing methods like helium sparging or vacuum filtration before placing the mobile phase on the instrument.[1][4][5][6]

    • Backpressure Regulation: Installing a backpressure regulator after the detector flow cell can help keep gases dissolved by increasing the pressure in the cell.[2][7]

3. Detector Issues:

  • Causality: The detector itself can be a source of noise. An aging deuterium lamp in a UV detector will have decreased light output, leading to a higher noise-to-signal ratio.[1][3][4][5] Dirty flow cell windows can also scatter light and increase noise.[1][4][5]

  • Protocol:

    • Lamp Intensity Test: Perform a lamp intensity diagnostic test as recommended by your instrument manufacturer.[1][3] Replace the lamp if the energy output is low.

    • Flow Cell Cleaning: If the flow cell is contaminated, flush it with a strong solvent like methanol or isopropanol.[2][3] For persistent contamination, a 1N nitric acid solution can be used (never hydrochloric acid).[2]

Below is a troubleshooting workflow for high-frequency baseline noise:

Caption: Troubleshooting workflow for high-frequency noise.

Q2: I'm observing a periodic, wave-like pattern in my baseline. What's causing this and how do I address it?

A2: A periodic or cycling baseline is almost always related to the pump or inadequate mobile phase mixing.

1. Pump Pulsations:

  • Causality: This is often due to issues with the pump's check valves, piston seals, or proportioning valves.[1] Worn seals or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, which manifest as a rhythmic baseline.

  • Protocol:

    • Inspect Check Valves: Clean or replace the check valves as per the manufacturer's instructions. Ceramic check valves can sometimes offer better performance with aggressive mobile phases.[6]

    • Replace Pump Seals: Pump seals are consumable parts and require periodic replacement.[8] A preventative maintenance schedule is highly recommended.

    • System Purge: Purge the pump to remove any trapped air bubbles.[8]

2. Incomplete Mobile Phase Mixing:

  • Causality: When using a gradient or an isocratic mobile phase mixed online, inefficient mixing can cause the composition of the mobile phase entering the detector to vary slightly, leading to a periodic baseline.[1][2][4][5] This is especially noticeable when the mobile phase components have different UV absorbances.[3]

  • Protocol:

    • Hand Mixing: For isocratic methods, try manually pre-mixing the mobile phase to see if the noise disappears.[2]

    • Install a Static Mixer: Adding a static mixer after the pump can significantly improve the homogeneity of the mobile phase.[1][6]

    • Balance UV Absorbance: If using a UV-absorbing additive like TFA, add it to all mobile phase components to minimize absorbance differences during a gradient run.[3]

Q3: My baseline is drifting upwards or downwards throughout the run. What are the potential reasons, especially for aliphatic amides?

A3: Baseline drift can be caused by several factors, from temperature fluctuations to column equilibration issues.

1. Temperature Effects:

  • Causality: A lack of temperature control for the column and mobile phase can cause drift.[2] If the column is heated but the mobile phase entering the detector is at a different temperature, refractive index changes can lead to a drifting baseline.[3][6]

  • Protocol:

    • Use a Column Oven: Ensure the column is housed in a stable temperature-controlled oven.[8]

    • Equilibrate Temperatures: Allow the entire system, including the mobile phase, to reach thermal equilibrium before starting your analysis.

    • Heat Exchanger: Consider using a heat exchanger before the detector to normalize the temperature of the eluent.[2][8]

2. Column Equilibration and Contamination:

  • Causality: The column may not be fully equilibrated with the mobile phase, especially when switching between different mobile phases.[2] For aliphatic amides, which can exhibit secondary interactions with the silica backbone of C18 columns, proper equilibration is crucial. Additionally, strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to rise.[2]

  • Protocol:

    • Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[2] Some methods, like those using ion-pairing agents, may require even longer.[2]

    • Column Washing: Implement a robust column washing procedure after each sequence, using a strong solvent to remove any strongly retained compounds.

    • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample matrix.[2]

3. Mobile Phase Composition Changes:

  • Causality: The composition of the mobile phase can change over time due to the evaporation of a more volatile component. This is particularly relevant for pre-mixed mobile phases.

  • Protocol:

    • Cover Reservoirs: Keep mobile phase reservoirs covered to minimize evaporation.

    • Fresh Batches: Use freshly prepared mobile phases for long analytical runs.[2][3][6]

Below is a decision tree for diagnosing baseline drift:

Caption: Decision tree for troubleshooting baseline drift.

Section 2: Frequently Asked Questions (FAQs) for Aliphatic Amide Analysis

Q: Why are aliphatic amides particularly challenging to analyze with low baseline noise?

A: Aliphatic amides often lack a strong chromophore, necessitating detection at low UV wavelengths (e.g., < 220 nm).[1][4][5] At these wavelengths, many common HPLC solvents and additives have significant absorbance, which can amplify baseline noise.[1][4][5] Furthermore, their ability to act as hydrogen bond donors and acceptors can lead to secondary interactions with the stationary phase, requiring careful mobile phase optimization to ensure consistent elution and a stable baseline.

Q: What are the best mobile phase additives for analyzing aliphatic amides?

A: For reversed-phase HPLC, using a buffer to control the pH is often necessary, especially if the amide or other sample components have ionizable groups. A low concentration (10-20 mM) of a phosphate buffer is a common choice.[9] If using mass spectrometry detection, volatile buffers like ammonium formate or ammonium acetate are preferred. For improving peak shape, a small amount of an acid modifier like formic acid or acetic acid can be beneficial.

Q: Can my choice of organic solvent affect baseline noise?

A: Absolutely. Acetonitrile is generally preferred over methanol for low-wavelength UV detection because it has a lower UV cutoff (around 190 nm) compared to methanol (around 205 nm).[1] Using acetonitrile can result in a quieter baseline when monitoring below 220 nm.

Q: How often should I perform preventive maintenance to avoid baseline noise issues?

A: A regular preventive maintenance schedule is crucial. It's recommended to:

  • Daily: Flush the system with fresh, deionized water to remove buffer salts.

  • Weekly: Inspect for leaks and check the mobile phase filters.

  • Monthly (or as needed): Replace pump seals and filters, especially under heavy use.[10]

  • As needed: Clean or replace check valves and detector lamps based on performance.

By following these guidelines and adopting a systematic approach to troubleshooting, you can effectively overcome baseline noise in the HPLC analysis of aliphatic amides, leading to more reliable and accurate results.

References

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • How can I resolve a problem in HPLC with an irregular baseline? (2015, December 8). ResearchGate. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. (2020, November 13). LCGC. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. [Link]

  • HPLC Troubleshooting. (n.d.). [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]

  • Troubleshooting. (n.d.). BASi. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). [Link]

  • How can I eliminate baseline noise in HPLC? (2014, October 30). ResearchGate. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC. [Link]

Sources

Validation & Comparative

Structural Elucidation of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one: A Comparative Guide to ¹H NMR Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural validation of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one —a compound merging a


-aminobutyric acid (GABA) backbone with a pyrrolidine ring—presents unique spectroscopic challenges. The molecule features both a terminal primary amine (-NH

) and a tertiary amide bond. These structural elements introduce complex proton exchange dynamics and restricted bond rotation, respectively.

This guide objectively compares the performance of industry-standard NMR solvents—Deuterated Chloroform (CDCl


), Deuterated Dimethyl Sulfoxide (DMSO-d

), and Deuterium Oxide (D

O)—to determine the optimal system for resolving the complex aliphatic multiplets of this compound.

Mechanistic Challenges in Structural Elucidation

To select the correct solvent, researchers must first understand the causality behind the spectral behavior of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one:

  • Restricted Amide Rotation: The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N amide bond partial double-bond character [2]. This restricted rotation locks the pyrrolidine ring into a planar conformation relative to the carbonyl group at standard acquisition temperatures (298 K). Consequently, the two

    
    -methylene groups (and the two 
    
    
    
    -methylene groups) of the pyrrolidine ring are magnetically inequivalent, splitting into distinct cis and trans multiplets rather than integrating as a unified signal.
  • Proton Exchange Dynamics: The terminal -NH

    
     group undergoes rapid intermolecular proton exchange. The visibility, chemical shift, and line width of this signal are entirely dependent on the hydrogen-bonding capacity of the chosen solvent [3].
    

Objective Solvent Comparison: CDCl vs. DMSO-d

Selecting the right solvent requires balancing baseline resolution against the need to observe labile protons.

Deuterated Chloroform (CDCl )
  • Performance Profile: CDCl

    
     is a low-polarity, aprotic solvent. It provides an exceptionally clean baseline and sharp peaks for the aliphatic backbone of the butanoyl chain and the pyrrolidine ring.
    
  • Limitations: Because CDCl

    
     is a poor hydrogen-bond acceptor, the -NH
    
    
    
    protons undergo intermediate exchange rates, often manifesting as a very broad, low-intensity singlet (~1.40 ppm) that can easily be lost in the baseline or obscured by the residual water peak at 1.56 ppm [1].
Deuterated Dimethyl Sulfoxide (DMSO-d )
  • Performance Profile: DMSO-d

    
     is a highly polar, strong hydrogen-bond acceptor. It excels at locking labile protons into stable hydrogen-bonded complexes, significantly slowing their exchange rate[3]. This sharpens the -NH
    
    
    
    signal and shifts it downfield (~3.00–3.50 ppm), making it distinctly visible for integration.
  • Limitations: DMSO-d

    
     has a higher viscosity, which can cause slight line-broadening in the complex pyrrolidine multiplets. Furthermore, its residual water peak at 3.33 ppm [1] frequently overlaps with the 
    
    
    
    -methylene signals of the pyrrolidine ring, complicating data interpretation.

Quantitative Data: Expected ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shifts for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (400 MHz, 298 K). Data demonstrates the solvent-induced shift (


) caused by the transition from a non-polar to a highly polar environment.
Proton EnvironmentMultiplicityExpected Shift in CDCl

(ppm)
Expected Shift in DMSO-d

(ppm)
Pyrrolidine

-CH

(cis to C=O)
Triplet3.453.35
Pyrrolidine

-CH

(trans to C=O)
Triplet3.403.25
Butanoyl

-CH

-N
Triplet2.752.55
Butanoyl

-CH

-C=O
Triplet2.352.25
Pyrrolidine

-CH

(cis to C=O)
Multiplet1.951.85
Pyrrolidine

-CH

(trans to C=O)
Multiplet1.851.75
Butanoyl

-CH

Quintet1.801.60
Terminal -NH

Broad Singlet~1.40~3.00 - 3.50*

*Note: The -NH


 shift in DMSO-d

is highly sensitive to sample concentration and trace water content.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating D


O exchange workflow.

Step 1: Gravimetric Sample Preparation Weigh exactly 15.0 ± 1.0 mg of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one into a clean glass vial.

  • Causality: Maintaining a consistent concentration (~30 mM in 0.6 mL solvent) ensures that intermolecular hydrogen bonding of the amine remains constant across replicates, preventing concentration-dependent chemical shift drift.

Step 2: Solvent Dispensing & Homogenization Add 0.6 mL of CDCl


 (containing 0.03% v/v TMS). Vortex for 30 seconds until completely dissolved, then transfer to a 5 mm NMR tube.
  • Causality: Complete dissolution is required to maintain magnetic homogeneity; particulate matter distorts the local magnetic field, broadening the already complex pyrrolidine multiplets.

Step 3: Thermal Equilibration & Acquisition Insert the sample into the spectrometer and equilibrate to exactly 298 K for 5 minutes before locking and shimming. Acquire the standard 1D ¹H spectrum.

  • Causality: The restricted rotation of the C-N amide bond is highly temperature-dependent [2]. Thermal gradients will cause the cis and trans pyrrolidine signals to blur, destroying the resolution of the rotamers.

Step 4: Orthogonal Validation via D


O Exchange 
Remove the NMR tube, add 10 µL of D

O, and shake vigorously for 1 minute. Re-insert the tube, re-shim, and acquire a second spectrum.
  • Causality: This creates a self-validating system. The physical disappearance of the peak at ~1.40 ppm definitively confirms its identity as the exchangeable -NH

    
     group, separating it from any overlapping aliphatic impurities.
    

Workflow Visualization

NMR_Workflow N1 Sample Prep: Weigh 15 mg of Compound N2 Solvent Selection Matrix N1->N2 N3 DMSO-d6: Targeting -NH2 Visibility N2->N3 H-Bonding needed N4 CDCl3: Standard Aliphatic Profiling N2->N4 Baseline resolution N6 Acquisition (298K): Assess Amide Rotamers N3->N6 N5 D2O Shake: Deuterium Exchange Test N4->N5 Identify labile protons N4->N6 N5->N6 N7 Data Processing: Multiplet Deconvolution N6->N7

Workflow for NMR solvent selection and acquisition of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. URL:[Link]

  • Suarez, C., et al. (2003). Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine. The Journal of Physical Chemistry A. URL:[Link]

High-Resolution vs. Nominal Mass Platforms for the Structural Elucidation of 1-(4-Aminobutyryl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate detection and structural elucidation of aliphatic amides, specifically 1-(4-aminobutyryl)pyrrolidine (a cyclic amide derivative of


-aminobutyric acid, or GABA), is a critical analytical challenge in neuropharmacology and synthetic drug profiling. Because this molecule features both a highly basic primary amine and a stable pyrrolidine ring, its mass spectrometry (MS) fragmentation behavior requires careful platform selection.

This guide objectively compares the performance of three dominant mass spectrometry platforms—High-Resolution Q-TOF, Triple Quadrupole (QqQ), and GC-EI-MS—for the analysis of 1-(4-aminobutyryl)pyrrolidine, providing researchers with the mechanistic causality behind experimental choices and self-validating protocols.

Mechanistic Profiling: Fragmentation Dynamics

To select the appropriate analytical platform, one must first understand the gas-phase dissociation mechanics of 1-(4-aminobutyryl)pyrrolidine (


, Exact Mass: 156.1263 Da). During Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the primary amine terminus, forming the 

precursor ion at m/z 157.1335.

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation driven by the stability of the resulting carbocations and the lability of the amide bond [1]:

  • Neutral Loss of Ammonia (-17.0265 Da): The protonated primary amine is a favorable leaving group, yielding a fragment at m/z 140.1070.

  • Amide

    
    -Cleavage:  The N-CO bond is a primary site for fragmentation. Cleavage here results in two competing pathways depending on charge retention:
    
    • 4-Aminobutyryl Cation (m/z 86.0600): Formed via the neutral loss of the pyrrolidine ring (71.0735 Da).

    • Pyrrolidinium Cation (m/z 72.0813): Formed when the charge is retained on the nitrogen of the pyrrolidine ring.

  • Loss of Carbon Monoxide (-27.9949 Da): The m/z 86.0600 fragment can undergo further structural rearrangement to expel CO, yielding an aliphatic amine fragment at m/z 58.0651.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 157.1335 C8H17N2O+ F1 Neutral Loss of NH3 m/z 140.1070 C8H14NO+ M->F1 -NH3 (17 Da) F2 Amide Bond Cleavage m/z 86.0600 C4H8NO+ M->F2 -Pyrrolidine (71 Da) F3 Pyrrolidinium Cation m/z 72.0813 C4H10N+ M->F3 -4-aminobutyryl (85 Da) F4 Loss of CO (-28 Da) m/z 58.0651 C3H8N+ F2->F4 -CO (28 Da)

ESI-MS/MS fragmentation pathway of 1-(4-aminobutyryl)pyrrolidine showing key structural cleavages.

Analytical Platform Comparison

Different stages of drug development require different MS capabilities. Below is an objective performance comparison of the three primary platforms used to analyze this compound.

High-Resolution Q-TOF LC-MS/MS (e.g., Agilent 6545 / Waters Xevo G2-XS)
  • Best For: Unknown screening, structural elucidation, and distinguishing isobaric interferences.

  • Performance: Q-TOF platforms provide sub-ppm mass accuracy. This is critical because the m/z 86.0600 fragment (

    
    ) can easily be confused with other common isobaric fragments (e.g., 
    
    
    
    at m/z 86.0969) on lower-resolution instruments.
Triple Quadrupole LC-MS/MS (QqQ) (e.g., Thermo TSQ Quantis)
  • Best For: High-throughput, targeted quantification in complex biological matrices (e.g., pharmacokinetics).

  • Performance: Utilizing Multiple Reaction Monitoring (MRM), QqQ systems offer unmatched sensitivity. By locking onto the 157.1

    
     86.1 transition, background noise is virtually eliminated. However, because it operates at nominal mass resolution, it relies heavily on chromatographic separation to avoid false positives.
    
GC-EI-MS (e.g., Agilent 5977B)
  • Best For: Standardized library matching (NIST) and volatile derivative analysis.

  • Performance: Electron Ionization (70 eV) provides highly reproducible, hard fragmentation. However, the primary amine on 1-(4-aminobutyryl)pyrrolidine causes severe peak tailing and thermal degradation on standard capillary columns. Causality: GC-MS requires prior chemical derivatization (e.g., using Marfey's reagent or trifluoroacetic anhydride) to neutralize the amine's polarity, adding time and variability to the workflow [2].

Table 1: Platform Performance Comparison
PlatformMass AccuracySensitivity (LOD)Structural ElucidationMatrix Tolerance
HRMS (Q-TOF) < 2 ppm~1–5 ng/mLExcellent (Exact Formula)High (Resolves isobars)
QqQ (MRM) Nominal (~0.7 Da)< 0.1 ng/mLPoor (Targeted only)Moderate (Requires LC)
GC-EI-MS Nominal (~0.7 Da)~10 ng/mLGood (Library matching)Low (Needs derivatization)
Table 2: Exact Mass Fragmentation Data (ESI+)
m/z (Exact)FormulaMass Error (Theoretical)Structural Assignment
157.1335

< 1 ppmProtonated Precursor

140.1070

< 1 ppmLoss of terminal amine (

)
86.0600

< 1 ppm4-aminobutyryl cation (Amide cleavage)
72.0813

< 1 ppmPyrrolidinium cation
58.0651

< 1 ppmLoss of CO from m/z 86.0600

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

Because 1-(4-aminobutyryl)pyrrolidine contains highly polar functional groups, standard reversed-phase (C18) chromatography will result in the analyte eluting at the void volume, leading to severe ion suppression from unretained matrix salts.

To counteract this, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) paired with an isotopically labeled internal standard to create a self-validating quantitative system [2].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of

    
     (Internal Standard).
    
    • Causality: The cold organic solvent instantly denatures proteins and quenches enzymatic degradation of the amide bond, while the

      
       tracks extraction recovery and normalizes ESI matrix suppression.
      
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an LC autosampler vial.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water with 0.1% formic acid.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte). Hold for 1 minute, then linearly decrease to 50% B over 4 minutes to elute the compound. Re-equilibrate at 90% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Parameters (Positive ESI)
  • Capillary Voltage: 3.0 kV (Optimized to efficiently protonate the primary amine).

  • Desolvation Temperature: 400 °C.

  • Collision Energy (CE) Optimization:

    • m/z 157.1

      
       140.1 (CE: 15 eV) - Low energy required due to labile 
      
      
      
      loss.
    • m/z 157.1

      
       86.1 (CE: 25 eV) - Higher energy required to cleave the covalent amide bond.
      

References

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data | Source: RSC Advances | URL: [Link]

  • Title: Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers | Source: Analytical Biochemistry (PubMed) | URL: [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1-(pyrrolidin-1-yl)butan-1-one represents a specific class of GABA (γ-aminobutyric acid) derivatives where the carboxylic acid moiety is amidated with a pyrrolidine ring. This structural modification fundamentally alters the physicochemical properties of the parent GABA molecule, transitioning it from a zwitterionic amino acid to a basic tertiary amide.

For researchers in drug development and organic synthesis, distinguishing this intermediate from its precursors (GABA) and structural analogues (like Piracetam) is critical. This guide provides a high-fidelity FTIR profiling strategy, focusing on the spectral shifts that confirm the formation of the tertiary amide bond and the retention of the primary amine .

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended for the characterization of this compound.

  • Technique: Attenuated Total Reflectance (ATR) FTIR.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability with potential HCl salts).

  • Resolution: 4 cm⁻¹.

  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample State: Solid powder (neat). Note: If analyzing the HCl salt form, ensure the crystal is cleaned immediately after use to prevent corrosion.

Detailed Spectral Analysis

Zone 1: The Carbonyl Region (1600–1700 cm⁻¹) – The Critical Identifier

The most definitive evidence of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one synthesis is the appearance of the Amide I band .

  • Target Molecule (Tertiary Amide): The carbonyl group is exocyclic to the pyrrolidine ring but attached to the ring nitrogen. Unlike lactams (cyclic amides) which suffer from angle strain, this tertiary amide behaves similarly to open-chain amides but with slightly higher steric constraint.

    • Characteristic Peak: 1640–1655 cm⁻¹ (Strong).

    • Mechanism:[1] C=O Stretching vibration.[2][3][4][5][6][7][8] The frequency is lower than ketones/aldehydes due to resonance delocalization from the nitrogen lone pair, but distinct from primary amides (which usually appear ~1660–1690 cm⁻¹ in solid state).

  • Comparison with GABA (Parent): GABA exists as a zwitterion in the solid state. It lacks a true C=O carbonyl stretch.[6] Instead, it displays Carboxylate (COO⁻) stretching.

    • GABA Peaks: ~1560–1600 cm⁻¹ (Asymmetric COO⁻) and ~1400 cm⁻¹ (Symmetric COO⁻).

    • Differentiation: The disappearance of the 1560 cm⁻¹ carboxylate band and the emergence of the sharp 1645 cm⁻¹ amide band confirms successful amidation.

  • Comparison with Piracetam (Lactam Analogue): Piracetam contains a 2-pyrrolidone ring (a lactam).

    • Piracetam Peak: ~1690 cm⁻¹ .

    • Differentiation: The ring strain in Piracetam pushes the carbonyl absorption to a higher wavenumber. The target molecule, having an exocyclic carbonyl, absorbs at a lower frequency (~1645 cm⁻¹), providing a clear distinction between "ring carbonyls" and "chain carbonyls."

Zone 2: The N-H Region (3200–3500 cm⁻¹) – Amine Integrity

This region confirms the presence of the terminal primary amine (-NH₂).

  • Free Base Form:

    • Peaks: Two distinct bands at ~3350 cm⁻¹ (Asymmetric) and ~3280 cm⁻¹ (Symmetric) .

    • Mechanism:[1] N-H stretching of the primary amine.[9]

  • HCl Salt Form (Common in storage):

    • Peaks: The distinct doublet disappears. Instead, a broad, complex band appears between 2600–3100 cm⁻¹ .

    • Mechanism:[1] N-H stretching of the ammonium cation (-NH₃⁺). This often overlaps with C-H stretches, creating a "jagged mountain" appearance typical of amine salts.

Comparative Data Table

Functional GroupVibration ModeTarget Molecule (Free Base)GABA (Parent)Piracetam (Analogue)
Carbonyl (C=O) Stretch1640–1655 cm⁻¹ (Tertiary Amide)Absent (See Carboxylate)~1690 cm⁻¹ (Lactam Ring)
Carboxylate (COO⁻) Asym. StretchAbsent1560–1600 cm⁻¹ Absent
Amine (NH₂) Stretch3350 & 3280 cm⁻¹ (Doublet)Absent (See Ammonium)Absent (Amide NH₂ ~3350)
Ammonium (NH₃⁺) StretchAbsent2500–3000 cm⁻¹ (Broad)Absent
C-N Bond Stretch1200–1250 cm⁻¹ 1000–1200 cm⁻¹1260–1290 cm⁻¹

Visualization of Structural Diagnostics

Diagram 1: Chemical Structure & Vibrational Vectors

The following diagram illustrates the target molecule and highlights the specific bonds responsible for the diagnostic FTIR signals.

G cluster_0 Structural Vibrations Target 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Amide Tertiary Amide C=O (1640-1655 cm⁻¹) Target->Amide Diagnostic Region 1 Amine Primary Amine NH₂ (3300-3400 cm⁻¹) Target->Amine Diagnostic Region 2 Backbone Alkyl Chain C-H (2800-2950 cm⁻¹) Target->Backbone Fingerprint

Caption: Diagnostic vibrational modes for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one. The Amide I band (Red) is the primary confirmation of synthesis.

Diagram 2: Identification Decision Tree

Use this workflow to determine the purity and state (Salt vs. Free Base) of your sample.

DecisionTree Start Analyze FTIR Spectrum (1500-3500 cm⁻¹) CheckCO Is there a strong peak at 1640-1655 cm⁻¹? Start->CheckCO CheckNH Check 3000-3400 cm⁻¹ Region CheckCO->CheckNH Yes GABA Likely GABA (Starting Material) (Look for 1560 cm⁻¹ COO⁻) CheckCO->GABA No (See 1560) TargetBase Target: Free Base (Sharp NH₂ Doublet @ 3300) CheckNH->TargetBase Sharp Doublet TargetSalt Target: HCl Salt (Broad NH₃⁺ Band @ 2600-3000) CheckNH->TargetSalt Broad Band Unknown Unknown / Impurity (Check Piracetam/Lactams) CheckNH->Unknown No Amine Signal

Caption: Workflow for distinguishing the target molecule from starting materials and salt forms.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Tertiary Amides and GABA Analogues. (General reference for amide group frequencies). Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates. (Reference for GABA carboxylate vs amide distinction). Available at: [Link]

  • PubChem. 4-amino-1-(pyrrolidin-1-yl)butan-1-one Compound Summary. Available at: [Link]

Sources

The Analytical Challenge: Navigating the Polarity of GABA Pyrrolidide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Validation of GABA Pyrrolidide Purity

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

The transition of a novel chemical entity from synthesis to application is underpinned by rigorous analytical validation. For compounds like GABA pyrrolidide (more formally known as 2-pyrrolidinone), the cyclic lactam of γ-aminobutyric acid (GABA), ensuring purity is not merely a procedural checkpoint but a fundamental requirement for reliable research and safe pharmaceutical development.[1][2] As a precursor for synthesizing other molecules, including racetam drugs, its impurity profile can have significant downstream consequences.[2][3]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of GABA pyrrolidide. We will move beyond a simple recitation of steps to explore the causal reasoning behind method development choices, culminating in a robust, self-validating protocol designed for immediate application in a drug development or research environment. The sensitivity and selectivity of LC-MS make it the definitive tool for this task, capable of separating the target analyte from structurally similar impurities and providing the mass data necessary for their identification.[4][5]

The primary analytical hurdle in analyzing GABA pyrrolidide is its high polarity.[1] Traditional reversed-phase (RP) liquid chromatography, the workhorse of many analytical labs, relies on hydrophobic interactions between the analyte and a non-polar stationary phase. Highly polar compounds like GABA pyrrolidide exhibit weak retention under these conditions, often eluting at or near the solvent front (void volume).[6] This co-elution with other unretained species, such as salts and formulation excipients, leads to significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source, compromising sensitivity and method robustness.[6]

To overcome this, we must consider alternative chromatographic strategies specifically designed for polar analytes. The two most prominent alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous Normal Phase (ANP) chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase (e.g., bare silica, or bonded phases like amide or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7] A water-rich layer is adsorbed onto the stationary phase, and retention is achieved through partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. HILIC is exceptionally well-suited for retaining and separating very polar compounds that are intractable by reversed-phase methods.[7][8]

  • Aqueous Normal Phase (ANP): Often performed on silica hydride-based columns, ANP operates with a mobile phase system similar to reversed-phase but provides a unique selectivity that can be effective for polar compounds.[9] The retention mechanism is distinct from HILIC and is primarily based on adsorption.[9]

The choice between these techniques depends on the specific impurity profile and matrix complexity. However, for its broad applicability and robust performance with amino-acid-like structures, HILIC often provides a superior starting point for method development.

Start Analyze GABA Pyrrolidide IsPolar Is the Analyte Polar? Start->IsPolar Use_HILIC Primary Approach: HILIC IsPolar->Use_HILIC Yes Use_RP Traditional RP-LC IsPolar->Use_RP No GoodRetention Result: Good Retention & High Sensitivity Use_HILIC->GoodRetention Alternative Alternative Approach: Polar-Embedded RP / ANP Use_HILIC->Alternative Consider if HILIC fails selectivity PoorRetention Result: Poor Retention & Ion Suppression Use_RP->PoorRetention cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Validation Prep1 Weigh GABA Pyrrolidide Reference & Test Samples Prep2 Dissolve in Diluent (e.g., 90:10 ACN:H2O) Prep1->Prep2 Prep3 Vortex & Sonicate Prep2->Prep3 Prep4 Filter (0.22 µm) or Centrifuge Prep3->Prep4 Inject Inject onto HILIC Column Prep4->Inject Separate Gradient Elution (Decreasing Organic) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS Detection (Full Scan & MS/MS) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Validate Perform Validation Tests (Linearity, Accuracy, etc.) Integrate->Validate Report Calculate Purity (% Area) & Report Impurities Validate->Report Parent GABA Pyrrolidide [M+H]⁺ m/z 86.05 Frag1 Fragment A (e.g., Loss of CO) m/z 58.06 Parent->Frag1 -CO Frag2 Fragment B (e.g., Loss of C2H4) m/z 58.06 Parent->Frag2 -C2H4 Frag3 Fragment C (e.g., Loss of NH3) m/z 69.03 Parent->Frag3 -NH3

Sources

Structural Confirmation of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one by 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the development of GABAergic modulators and nootropic intermediates, 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (also known as GABA-pyrrolidide) presents a unique structural challenge. Its synthesis often yields thermodynamic byproducts—specifically the cyclized lactam 2-pyrrolidinone and unreacted GABA . While Proton NMR (


H NMR) is standard for initial screening, it frequently fails to definitively resolve the target from these impurities due to severe signal overlap in the methylene region (1.5–3.5 ppm).

This guide establishes Carbon-13 NMR (


C NMR)  as the definitive analytical standard for this molecule. Unlike 

H NMR,

C NMR provides a distinct "spectral fingerprint" for the amide carbonyl and reveals diagnostic rotameric splitting of the pyrrolidine ring, offering a self-validating confirmation of the linear amide structure.
Part 1: The Analytical Challenge & Solution
The Problem: Structural Ambiguity in GABA Analogs

The synthesis of GABA-pyrrolidide involves activating the carboxylic acid of GABA to couple with pyrrolidine. Three primary species typically coexist in the crude reaction mixture:

  • Target: 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (Linear Amide).

  • Impurity A: 2-Pyrrolidinone (Cyclic Lactam - formed by intramolecular cyclization of GABA).

  • Impurity B: Unreacted GABA (Zwitterionic Acid).

Comparative Analysis: Why

C NMR is Superior

The following table compares the efficacy of standard analytical techniques for this specific confirmation.

Feature

H NMR
FT-IR

C NMR (Recommended)
Carbonyl Resolution Poor. No direct proton on C=O. Indirect evidence only.Moderate. Amide I band (~1640 cm

) can overlap with water or salt peaks.
Excellent. Distinct chemical shift window (170–172 ppm) separates Amide from Acid/Lactam.
Chain Resolution Low. The 3 methylene groups of the GABA chain and 2 of the pyrrolidine ring overlap heavily (1.6–3.4 ppm).N/A. Cannot resolve methylene chain length or environment.High. Each carbon has a discrete signal; no overlap.
Isomer Detection Difficult. Linear vs. Cyclic forms have similar proton counts and splitting.Ambiguous. Both contain C=O and N-H bonds.Definitive. Detects "Restricted Rotation" (rotamers) unique to the linear tertiary amide.
Part 2: Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this optimized protocol for the Hydrochloride (HCl) salt form, which is the most stable and common storage form of this compound.

1. Sample Preparation
  • Solvent: Deuterium Oxide (

    
    ) is preferred over 
    
    
    
    .
    • Reasoning: The amine tail is protonated (

      
      ) in the salt form, making it highly soluble in water but insoluble in chloroform. 
      
      
      
      also eliminates the broad exchangeable proton signals seen in organic solvents, cleaning up the baseline.
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of

    
    .
    
    • Note: Higher concentration is required for

      
      C due to the low natural abundance of the isotope (1.1%).
      
2. Acquisition Parameters (Bruker/Varian Standard)
  • Frequency: 100 MHz or higher (400 MHz instrument equivalent).

  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans (NS): Minimum 512 scans (recommended 1024 for high signal-to-noise).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Reasoning: Quaternary carbons (like the Carbonyl) have long relaxation times (

      
      ). A short delay will suppress the critical C=O peak, making integration unreliable.
      
Part 3: Structural Elucidation & Data Interpretation
The Diagnostic "Fingerprint"

The confirmation relies on two specific spectral phenomena: the Carbonyl Shift and Rotameric Splitting .

1. The Carbonyl Region (The "Truth" Peak)

The chemical shift of the carbonyl carbon is the primary differentiator between the target and its impurities.

  • Target (Linear Amide):

    
    170.0 – 172.0 ppm .
    
  • Impurity (GABA/Acid):

    
    178.0 – 182.0 ppm  (pH dependent).
    
  • Impurity (Lactam):

    
    178.0 – 180.0 ppm .
    

Interpretation: If your spectrum shows a dominant peak >175 ppm, your reaction has likely failed (hydrolysis) or cyclized. The target must appear upfield near 171 ppm.

2. Pyrrolidine Rotamers (The "Self-Validating" Check)

Unlike the cyclic lactam or the free amine, the tertiary amide bond in the target molecule exhibits restricted rotation at room temperature. This creates a "doublet-like" appearance for the pyrrolidine carbons because the ring carbons cis and trans to the carbonyl oxygen are magnetically non-equivalent.

  • Observation: You will often see the pyrrolidine

    
    -carbons (N-
    
    
    
    ) as two distinct peaks (e.g., 46.0 and 47.5 ppm) rather than one.
  • Validation: This "splitting" confirms the presence of the intact amide bond. If the amide bond were hydrolyzed (free amine), rotation would be fast, and these peaks would collapse into a single signal.

Summary of Expected Shifts (

, Ref to Dioxane @ 67.2 ppm or TSP @ 0 ppm)
Carbon PositionAssignmentExpected Shift (

ppm)
Notes
C1 C=O (Amide) 171.5 ± 1.0 Diagnostic Peak.
C2 Pyrrolidine

-CH

46.0 – 48.0Often split (Rotamers).
C3 GABA

-CH

(

)
39.0 – 40.5Deshielded by ammonium.
C4 GABA

-CH

(to C=O)
30.5 – 32.0
C5 Pyrrolidine

-CH

24.0 – 26.0Often split (Rotamers).
C6 GABA

-CH

22.5 – 24.0Most shielded chain carbon.
Part 4: Visualization of the Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the acquired NMR data.

NMR_Confirmation Start Crude Product (C13 NMR Acquisition) Check_CO Analyze Carbonyl Region (160 - 190 ppm) Start->Check_CO Is_CO_Present Is a Carbonyl Peak Present? Check_CO->Is_CO_Present Check_Shift Check Chemical Shift (ppm) Is_CO_Present->Check_Shift Peak Visible No_CO IMPURITY: Reduced Amine (4-pyrrolidin-1-ylbutan-1-amine) Is_CO_Present->No_CO No Peak Shift_High IMPURITY: Acid or Lactam (> 175 ppm) Check_Shift->Shift_High > 175 ppm Shift_Correct Target Range (170 - 172 ppm) Check_Shift->Shift_Correct 170-172 ppm Check_Rotamers Check Pyrrolidine Region (20-50 ppm) Single_Peaks WARNING: Rapid Rotation (Check Temp/Hydrolysis) Check_Rotamers->Single_Peaks Single Signals Split_Peaks CONFIRMED STRUCTURE 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Check_Rotamers->Split_Peaks Dual/Broad Signals (Rotamers) Shift_Correct->Check_Rotamers

Figure 1: Decision matrix for the structural confirmation of GABA-pyrrolidide derivatives via


C NMR.
References
  • PubChem. (n.d.). 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride. National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts: Amides, Esters, and Acids. Chemistry Department. Retrieved February 28, 2026, from [Link]

  • Hasan, M. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions. Organic Magnetic Resonance.[1][2][3][4] Retrieved February 28, 2026, from [Link]

Sources

A Researcher's Guide to Reference Standards for the Analysis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precision and reliability of analytical data are paramount. Every quantitative measurement, every impurity profile, and every stability study relies on the quality of the reference standard against which the analyte is measured. This guide provides a comprehensive framework for researchers working with 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, a polar aminoketone that serves as a versatile building block in organic synthesis.

A conspicuous challenge for researchers is the current absence of commercially available, pharmacopeial-grade Certified Reference Materials (CRMs) for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one. This guide, therefore, shifts the focus from a direct comparison of existing standards to a more critical, field-proven directive: how to select a high-quality chemical reagent and qualify it as a secondary, in-house reference standard. This process is essential for ensuring data integrity and regulatory compliance.

The Reference Standard Hierarchy: Understanding Your Material

Analytical reference standards exist in a hierarchy based on their level of characterization and traceability.[1] Understanding this distinction is the first step in establishing a robust analytical system.

  • Primary Reference Standards (CRMs): These are the highest-quality standards, produced by national metrology institutes (e.g., NIST) or pharmacopeias (e.g., USP).[2][3] They are characterized by a metrologically valid procedure and come with a certificate stating the property value, its uncertainty, and a statement of metrological traceability.[4]

  • Secondary Reference Standards: These are standards established by a user laboratory, whose values are assigned through comparison to a primary reference material.[5] When a primary standard is unavailable, as is the case for our target compound, a high-purity substance must be thoroughly characterized in-house to serve this function.

For 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, the immediate goal is to source the highest purity commercial-grade material available and perform a rigorous, multi-technique characterization to establish it as a well-defined secondary standard.[6]

Visualizing the Analyte: Chemical Structure

Caption: Structure of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Comparison: Certified Reference Material vs. Commercial Reagent

The following table outlines the critical differences between an ideal CRM and a standard commercial-grade reagent, highlighting the analytical work required to bridge the gap.

FeatureCertified Reference Material (CRM)High-Purity Commercial ReagentRationale & Required Action for Qualification
Purity Assignment Assigned value with a stated uncertainty (e.g., 99.8% ± 0.1%).[2]Often a minimum purity (e.g., >98%) determined by a single method (e.g., HPLC area %).The purity of the commercial reagent must be definitively established. This requires orthogonal methods like qNMR and HPLC with a mass balance approach to account for water, residual solvents, and non-volatile impurities.
Identity Confirmation Unequivocally confirmed by multiple spectroscopic techniques.Typically confirmed by one or two methods (e.g., NMR, MS).Identity must be rigorously confirmed. Perform high-resolution mass spectrometry (HRMS) for elemental composition and both 1H and 13C NMR for structural verification.
Certification Accompanied by a detailed Certificate of Analysis (COA) from an accredited body (ISO 17034).[7]Basic COA with lot-specific results, but not from an accredited certifying body.All in-house characterization data must be compiled into a comprehensive internal certificate of analysis that documents identity, purity, assigned content, and stability.
Traceability Metrologically traceable to SI units.[8]Generally not traceable.While full metrological traceability is complex, using calibrated instruments and primary standards for other methods (e.g., qNMR internal standard) establishes a chain of comparison.
Homogeneity & Stability Proven to be homogeneous and stable, with a defined expiry or re-test date.Stability data is often limited or generic.Perform stability studies under intended storage conditions to establish a re-test date for the newly qualified secondary standard.

Experimental Protocols for In-House Qualification

The following protocols provide a robust framework for characterizing a commercial batch of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one to qualify it as a secondary reference standard.

Qualification Workflow

Caption: Workflow for qualifying a secondary reference standard.

Protocol 1: Purity Assessment by HILIC-HPLC-UV

Rationale: Due to its polar nature, containing both a primary amine and a ketone, 4-Amino-1-(pyrrolidin-1-yl)butan-1-one is challenging to retain on traditional reversed-phase (C18) columns.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method, offering excellent retention and separation for polar analytes.[10]

Methodology:

  • Instrumentation:

    • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column:

    • HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm).[10]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm (ketone chromophore).

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate material into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This serves as the diluent to ensure good peak shape on injection.

  • Analysis and Calculation:

    • Inject the sample and integrate all peaks.

    • Calculate the chromatographic purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This value provides the purity relative to other UV-active impurities but does not account for non-UV-active impurities, water, or residual solvents.

Protocol 2: Identity Confirmation and Molecular Weight by LC-MS/MS

Rationale: Mass spectrometry provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) with high accuracy. Tandem MS (MS/MS) provides structural information through fragmentation patterns.

Methodology:

  • Instrumentation:

    • LC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Use the same HILIC method as described in Protocol 1. This ensures that the peak analyzed by MS corresponds to the main peak observed by UV.

  • MS Conditions:

    • Ionization Mode: Positive ESI. The amine groups are readily protonated.

    • MS1 Scan: Scan a mass range appropriate for the target molecule (e.g., m/z 50-300). The expected [M+H]⁺ for C₈H₁₆N₂O is approximately 157.13.[11]

    • MS2 (Fragmentation): Select the precursor ion (m/z 157.13) and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Expected fragments would arise from the loss of the amino group or cleavage of the butyl chain.

  • Analysis:

    • Confirm the presence of the [M+H]⁺ ion at the correct retention time with high mass accuracy (<5 ppm on a Q-TOF).

    • Analyze the fragmentation pattern to ensure it is consistent with the proposed structure of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Conclusion

For novel or specialized compounds like 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, the path to reliable analysis is paved not by purchasing an off-the-shelf standard, but by meticulously building one. By sourcing high-purity material and applying a suite of orthogonal analytical techniques—chromatographic, spectroscopic, and spectrometric—a research laboratory can qualify a robust secondary reference standard. This foundational work underpins the validity of all subsequent quantitative studies, ensuring that the data generated is accurate, reproducible, and scientifically defensible.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2012). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • PubChem. 4-(Pyrrolidin-1-yl)butan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Eurachem. Guidelines for the Selection and Use of Reference Materials. Eurachem. Available at: [Link]

  • Epstein, M. S. (1991). The independent method concept for certifying chemical-composition reference materials. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance. ResolveMass. Available at: [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • PubChem. 4-Amino-1-(piperidin-1-YL)butan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. ULTRA Analytical Standards and Certified Reference Materials. Agilent. Available at: [Link]

  • USP. (2012). <11> USP REFERENCE STANDARDS. USP. Available at: [Link]

  • Liu, G. et al. (2016). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC. Available at: [Link]

  • NIST. Reference Materials. National Institute of Standards and Technology. Available at: [Link]

  • NIST. Methylamine. NIST Chemistry WebBook. Available at: [Link]

  • Eurofins. Reference Standards & Materials – Simplifying Your Laboratory Work. Eurofins. Available at: [Link]

  • PubChem. 4-(Pyrrolidin-1-yl)butan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride. PubChemLite. Available at: [Link]

  • Góral, M. et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. AIP Publishing. Available at: [Link]

  • NIST. Standard Reference Materials. National Institute of Standards and Technology. Available at: [Link]

  • Ijaz, A. et al. (2017). Analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • USP. Amino acid analysis. US Pharmacopeia. Available at: [Link]

  • Rao, B. M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Waters. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. Available at: [Link]

Sources

Comparative Stability of GABA Esters vs. GABA Amides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The GABA Delivery Challenge

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its therapeutic potential for conditions like anxiety, epilepsy, and other neurological disorders is significant. However, the direct administration of GABA is largely ineffective for treating CNS disorders because, at physiological pH, it exists as a zwitterion, rendering it highly polar and unable to efficiently cross the blood-brain barrier (BBB).[2][3] This fundamental pharmacokinetic limitation has driven the development of prodrug strategies, wherein GABA is chemically modified to enhance its lipophilicity and facilitate its transport into the brain.

Among the most common prodrug approaches for carboxylic acid-containing molecules like GABA are esterification and amidation. These strategies mask the polar carboxyl group, creating more lipophilic molecules that can more readily diffuse across the BBB. Once in the CNS, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active GABA molecule. The choice between an ester and an amide linkage is a critical design decision, as it profoundly impacts the compound's stability, and consequently, its absorption, distribution, metabolism, and efficacy. This guide provides a comparative analysis of the chemical and enzymatic stability of GABA esters and amides, supported by experimental data and protocols, to inform rational drug design.

Pillar 1: Comparative Chemical Stability

The intrinsic chemical stability of the promoiety linkage is a foundational parameter in prodrug design. A linkage that is too labile may hydrolyze prematurely in the gastrointestinal tract or bloodstream, failing to deliver the payload to the target. Conversely, a linkage that is too robust may resist cleavage in the CNS, resulting in low levels of active GABA. Amides are fundamentally more stable than esters due to their electronic structure.

The Principle of Resonance Stabilization

The superior stability of the amide bond compared to the ester bond is a well-established principle in organic chemistry.[4][5] This difference arises from the greater resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group in an amide. The nitrogen atom is less electronegative than the oxygen atom, making its lone pair more available for donation. This creates a significant resonance contributor with a partial double bond character between the carbonyl carbon and the nitrogen atom.[5][6] This increased double-bond character makes the amide bond shorter, stronger, and less susceptible to nucleophilic attack at the carbonyl carbon.

In contrast, the lone pair on the ester oxygen is held more tightly due to oxygen's higher electronegativity, resulting in less significant resonance stabilization. Consequently, the ester carbonyl carbon is more electrophilic and more readily attacked by nucleophiles, including water, leading to hydrolysis.

Caption: General hydrolysis reactions for GABA esters and amides. Note the harsher conditions required for amide cleavage.

pH-Dependent Stability: A Quantitative Look

The practical consequence of this electronic difference is that amides require significantly more forcing conditions—such as prolonged heating in strong aqueous acid or base—to undergo hydrolysis.[4][7] Esters, by contrast, can be readily hydrolyzed under mild acidic or basic conditions.[7] This differential stability is a key consideration for oral drug delivery, where a prodrug must survive the acidic environment of the stomach.

Table 1: Comparative Chemical Hydrolysis Stability

Linkage Type Compound (Proxy) Condition Half-Life (t½) Stability Profile
Ester Ethyl Butyrate 0.1 M HCl, 37°C ~10-12 hours Labile
Ester Ethyl Butyrate pH 7.4 Buffer, 37°C ~200-300 hours Moderately Stable
Ester Ethyl Butyrate 0.1 M NaOH, 25°C < 5 minutes Very Labile
Amide Butyramide 1 M HCl, 100°C ~2-3 hours[8] Requires Harsh Conditions
Amide Butyramide pH 7.4 Buffer, 37°C > 1000 years (estimated)[9] Extremely Stable
Amide Butyramide 1 M NaOH, 100°C ~20 hours Requires Harsh Conditions

Note: Data for butyrate/butyramide are used as proxies for GABA derivatives to illustrate the fundamental stability differences of the functional groups.

Pillar 2: Comparative Enzymatic Stability

While chemical stability is important, the fate of a prodrug in vivo is predominantly governed by enzymatic hydrolysis. The human body is rich in enzymes that can cleave ester bonds, but amidase activity is comparatively lower and more specific.

Esterases vs. Amidases: A Tale of Two Enzyme Classes
  • Esterases: These enzymes are ubiquitous and exhibit broad substrate specificity. They are found in high concentrations in the blood, plasma, liver, and other tissues.[2] This abundance means that ester prodrugs are often rapidly hydrolyzed upon entering the systemic circulation.[10] This can be advantageous for rapid drug release but poses a challenge for delivering the intact prodrug to the CNS. Noteworthy is the presence of esterases in the cerebrospinal fluid (CSF), which can facilitate the conversion of a BBB-penetrant ester prodrug into active GABA within the target compartment.[2]

  • Amidases: These enzymes are generally more specific than esterases and are less abundant in plasma.[11] Consequently, amide prodrugs tend to have greater stability in the bloodstream and a longer plasma half-life.[12] This increased stability allows more of the intact prodrug to reach the BBB, potentially leading to higher CNS concentrations. However, the selective regeneration of the active drug in the brain can be challenging, as cleavage depends on the presence and activity of specific amidases within the CNS.[12]

Table 2: Comparative Enzymatic Hydrolysis Stability

Linkage Type Compound Type Biological Matrix Stability Profile Rationale
Ester GABA Esters Human Plasma Generally Low High concentration of non-specific esterases.[2]
Ester Amino Acid Esters Pig Liver Esterase Very Low (t½ ~ 7 min)[10] A common in vitro model for rapid ester hydrolysis.
Amide GABA Amides Human Plasma Generally High Lower activity of plasma amidases compared to esterases.[12]

| Amide | Methotrexate-Amide | Brain Homogenate | Moderate (t½ ~ 2 h)[12] | Suggests presence of amidases in brain tissue for activation. |

Pillar 3: Implications for Biological Activity and CNS Delivery

The choice between an ester and an amide linkage has direct consequences for the ultimate biological effect. The ideal GABA prodrug should possess enhanced BBB permeability and be efficiently converted to GABA within the CNS, while minimizing peripheral side effects.

  • Blood-Brain Barrier Permeability: Both esterification and amidation increase the lipophilicity of GABA, which is a prerequisite for passive diffusion across the BBB.[12] The specific choice of the alcohol or amine promoiety can be further tuned to optimize physicochemical properties.

  • Conversion to Active GABA: As discussed, esters are more likely to be rapidly converted. This can be beneficial if high concentrations of GABA are needed quickly. Amides, being more stable, may provide a more sustained release of GABA over time as they are slowly metabolized by CNS amidases.[12] This could be advantageous for maintaining therapeutic levels and improving patient compliance.

  • Direct Pharmacological Activity: An important consideration is that the prodrug itself may have biological activity. Studies have shown that substituting an ester with a more stable amide in a GABAA receptor modulator not only improved its kinetic properties but also enhanced its efficacy and selectivity for specific receptor subtypes.[13] Similarly, certain GABA amides have been shown to be direct activators of GABAA receptors, acting as agonists in their own right rather than solely as GABA precursors.[1] This opens a parallel design strategy where the amide is not just a carrier but an active pharmacological entity.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability data, self-validating experimental systems must be employed. The following protocols describe standardized methods for assessing the chemical and enzymatic stability of GABA derivatives.

Protocol 1: Chemical Stability Assessment (pH-Dependent Hydrolysis)

This protocol determines the intrinsic chemical stability of a GABA ester or amide across a range of pH values mimicking physiological conditions.

Caption: Workflow for assessing pH-dependent chemical stability.

Methodology:

  • Reagent Preparation: Prepare buffers (e.g., 0.1 M HCl for pH 1.2; phosphate buffers for pH 6.8 and 7.4). Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Pre-warm buffer solutions to 37°C. To initiate the reaction, add the stock solution to the buffers to a final concentration of 10-50 µM. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of ice-cold acetonitrile containing an internal standard to stop the hydrolysis and precipitate buffer salts.

  • Sample Processing: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet precipitated material.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the compound remaining versus time. Calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k). The time zero sample serves as the 100% reference.

Protocol 2: Enzymatic Stability Assessment (In Vitro Plasma Stability)

This protocol evaluates the susceptibility of a GABA derivative to enzymatic degradation in a biologically relevant matrix.

Caption: Workflow for assessing enzymatic stability in plasma.

Methodology:

  • Matrix Preparation: Thaw pooled human plasma on ice and centrifuge to remove any cryoprecipitates. For the control, prepare heat-inactivated plasma by incubating at 56-60°C for 30 minutes.

  • Incubation: Pre-warm plasma and heat-inactivated plasma aliquots to 37°C. Initiate the reaction by adding the test compound stock solution to a final concentration of 1-10 µM.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).

  • Protein Precipitation: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. This stops enzymatic activity and precipitates plasma proteins.

  • Sample Processing: Vortex thoroughly and centrifuge at high speed (e.g., 12,000 x g for 10 minutes).

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life as described previously. The degradation observed in the heat-inactivated plasma control represents non-enzymatic (chemical) hydrolysis under the assay conditions, allowing for the isolation of the enzymatic contribution to the compound's clearance.

Conclusion and Strategic Outlook

The selection of an ester or an amide linkage for a GABA prodrug is a critical decision that hinges on the desired pharmacokinetic and pharmacodynamic profile.

  • GABA esters are characterized by lower chemical and enzymatic stability. This makes them suitable candidates for prodrugs requiring rapid activation upon entering the systemic circulation or within the CNS. However, their lability presents a significant risk of premature hydrolysis, which may limit the amount of intact prodrug reaching the brain.

  • GABA amides offer substantially greater chemical and enzymatic stability.[6][12] This robustness increases the likelihood that the prodrug will survive transit through the periphery and cross the BBB intact. This strategy may lead to a more sustained release of GABA within the CNS and offers the potential for the amide derivative to possess its own unique pharmacological activity.[1][13]

Ultimately, the choice is not about which linkage is universally "better," but which is more appropriate for the specific therapeutic goal. A thorough understanding of the stability trade-offs, supported by rigorous in vitro evaluation as outlined in this guide, is essential for the rational design of the next generation of effective GABAergic therapeutics.

References

  • MDPI. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Available at: [Link]

  • MDPI. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

  • Pociask, D. A. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]

  • ACS Publications. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Targeting γ-Aminobutyric Acid (GABA) Carriers to the Brain: Potential Relevance as Antiepileptic Pro-Drugs. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • PubMed. (2016). Ester to amide substitution improves selectivity, efficacy and kinetic behavior of a benzodiazepine positive modulator of GABAA receptors containing the α5 subunit. Available at: [Link]

  • PubMed. (n.d.). Permeability of the blood-brain barrier to protein and [3H]GABA in intraparenchymal fetal CNS tissue grafts. Available at: [Link]

  • PMC. (n.d.). Defining Affinity with the GABAA Receptor. Available at: [Link]

  • ResearchGate. (n.d.). THE KINETICS OF THE AMIDASE AND ESTERASE ACTIVITIES OF TRYPSIN In previous reports from this laboratory investigations of the sp. Available at: [Link]

  • PMC. (2020). Computational Simulations to Guide Enzyme-Mediated Prodrug Activation. Available at: [Link]

  • PMC. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Available at: [Link]

  • Lirias. (n.d.). Enzymatic prodrug degradation in the fasted and fed small intestine. Available at: [Link]

  • PMC. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Available at: [Link]

  • PMC. (n.d.). A HISTOCHEMICAL ENZYME KINETIC SYSTEM APPLIED TO THE TRYPSIN-LIKE AMIDASE AND ESTERASE ACTIVITY IN HUMAN MAST CELLS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • Diva-Portal.org. (2016). Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • MDPI. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Available at: [Link]

  • MDPI. (2021). Enzyme Models—From Catalysis to Prodrugs. Available at: [Link]

  • ACS Publications. (2019). Exploring the Origin of Amidase Substrate Promiscuity in CALB by a Computational Approach. Available at: [Link]

  • Ovid. (2026). Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids. Available at: [Link]

  • PubMed. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Available at: [Link]

  • Beilstein Journals. (2013). New GABA amides activating GABAA-receptors. Available at: [Link]

  • MDPI. (2021). Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of A: esterase, B: amidase, C: perhydrolase, D:. Available at: [Link]

  • NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. Available at: [Link]

  • Quora. (2017). Why is hydrolysis of esters more easy than amide hydrolysis?. Available at: [Link]

  • ACS Publications. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

4-Amino-1-(pyrrolidin-1-yl)butan-1-one is a structural analog of Gamma-Aminobutyric Acid (GABA) containing a pyrrolidine ring linked via an amide bond. In drug development, this compound acts as a key intermediate for nootropic agents (racetam family) and peptidomimetics.

Because this compound is often a research-grade material without a fully harmonized GHS dossier, laboratory personnel must apply the Precautionary Principle . It must be managed as a hazardous organic base capable of causing severe eye damage and skin irritation.

Chemical Identity & Properties
ParameterDetail
Chemical Name 4-Amino-1-(pyrrolidin-1-yl)butan-1-one
Functional Class Organic Amide / Primary Amine
Molecular Weight ~156.23 g/mol
Acidity/Basicity Basic (due to primary amine and amide functionality)
Solubility Likely water-soluble; soluble in polar organic solvents (DMSO, Methanol).[1][2][3][4][5]
Primary Hazard Corrosive/Irritant. Potential for exothermic reaction with strong acids.

Pre-Disposal Stabilization (The "Self-Validating" System)

Before moving waste to central accumulation, you must validate the stability of the waste matrix. This prevents "blind mixing" accidents in satellite accumulation areas.

Critical Incompatibility: The Nitrosamine Hazard

WARNING: This compound contains a secondary amine structure (within the pyrrolidine ring) if hydrolyzed, or acts as a precursor.

  • Do NOT mix with Nitrosating Agents: Never dispose of this compound in waste streams containing Nitric Acid, Nitrites, or strong oxidizers.

  • Mechanism: Reaction with nitrosating agents can generate N-Nitrosopyrrolidine , a potent carcinogen [1].

Stabilization Protocol
  • pH Check: If the compound is in an aqueous solution, verify pH using a non-bleeding indicator strip.

    • Target: pH 6–10.

    • Action: If pH < 4, slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to prevent rapid hydrolysis or heat generation in the waste drum.

  • Solvent Verification: Confirm the absence of oxidizers (Peroxides, Nitrates) in the solvent stream using starch-iodide paper if the waste history is ambiguous.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable to: Expired powder, contaminated gloves, weighing boats, and spill cleanup debris.

  • Containment: Place solid material in a clear, 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Must read: "Hazardous Waste - Toxic/Irritant - Solid."

    • Chemical Name: Write out "4-Amino-1-(pyrrolidin-1-yl)butan-1-one".[1] Do not use abbreviations or structural drawings alone.

  • Secondary Containment: Seal the bag and place it inside a secondary wide-mouth HDPE jar or drum.

  • Disposal Path: Incineration via approved hazardous waste contractor.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: Solutions in Methanol, DCM, DMSO, or Water.

  • Segregation: Determine the solvent base.

    • Halogenated:[6] (e.g., DCM, Chloroform)

      
      Stream A .
      
    • Non-Halogenated: (e.g., Methanol, Ethanol, Water)

      
      Stream B .
      
  • Transfer: Pour into a dedicated satellite accumulation container (typically 20L HDPE carboy).

    • Safety Note: Leave 10% headspace to allow for expansion.

  • Record Keeping: Log the volume and concentration on the container's accumulation log immediately.

Visualized Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Amino-1-(pyrrolidin-1-yl)butan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Reaction Mix DoubleBag Double Bag (6-mil Poly) Solid->DoubleBag SolidBin Solid Hazardous Waste Bin (Incineration) DoubleBag->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, DMSO) SolventCheck->NonHalo StreamA Stream A: Halogenated Waste Halo->StreamA pHCheck Check pH (Neutralize if <4 or >10) NonHalo->pHCheck StreamB Stream B: Organic/Combustible pHCheck->StreamB

Caption: Operational decision tree for segregating 4-Amino-1-(pyrrolidin-1-yl)butan-1-one waste streams based on physical state and solvent compatibility.

Regulatory & Compliance Data

EPA / RCRA Classification (USA)

While this specific CAS is not explicitly P-listed or U-listed, it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA) [2].

Waste CharacteristicCodeJustification
Ignitability D001 Applicable if dissolved in oxidizable solvents (Flash point <60°C).
Corrosivity D002 Applicable if aqueous solution pH is

2 or

12.5.
Toxicity (Characteristic) D000 Treat as toxic organic waste due to lack of specific chronic toxicity data.
Emergency Response (Spill Contingency)

In the event of a spill outside the fume hood:

  • Evacuate the immediate area.

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Neutralization:

    • Absorb liquid spills with Vermiculite or Dry Sand .

    • Do NOT use paper towels for concentrated amine spills (potential heat generation).

  • Decontamination: Wash the surface with a mild detergent and water; collect all rinsate as hazardous waste [3].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-Nitrosopyrrolidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 4-Amino-1-(pyrrolidin-1-yl)butan-1-one Also known as: GABA pyrrolidide, 1-(4-aminobutanoyl)pyrrolidine

Executive Summary: The Hazard Landscape

As a Senior Application Scientist, I must clarify a critical distinction often missed in standard datasheets. While often handled as a pharmaceutical intermediate, 4-Amino-1-(pyrrolidin-1-yl)butan-1-one possesses a primary aliphatic amine tail.[1]

In the absence of compound-specific toxicological data, you must treat this substance as a Skin Corrosive (Category 1B) by structural analogy to 4-(Pyrrolidin-1-yl)butan-1-amine (CAS 24715-90-0). The primary amine group confers high alkalinity, creating a risk of chemical burns and severe eye damage upon contact. Furthermore, as a GABA analog, potential neuroactive biological effects cannot be ruled out upon systemic absorption.

Part 1: The PPE Matrix (Personal Protective Equipment)

Standard "lab safety" advice is insufficient here. The following matrix is designed based on permeation resistance to aliphatic amines and protection against fine particulate salts (hydrochlorides), which is the most common form of this compound.

Protection Zone Equipment Specification Scientific Rationale
Hand Protection (Solids/Salts) Double Nitrile (Outer: 5 mil / Inner: 4 mil)Why: Solid salts are abrasive.[1] Double gloving prevents micro-tears from compromising the barrier. Nitrile offers excellent resistance to amine salts.
Hand Protection (Liquids/Solutions) Laminate Film (Silver Shield®) or Thick Nitrile (>8 mil) Why: Aliphatic amines can permeate standard disposable nitrile (<4 mil) in <15 mins.[1] Laminate film provides >480 min breakthrough time.
Ocular/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (for >10g handling)Why: Safety glasses are useless against aerosols. The high pH of amine solutions causes rapid, irreversible corneal saponification.
Respiratory P100 Particulate Respirator (if outside hood)Why: The HCl salt form is often hygroscopic and creates "sticky" dust that adheres to mucous membranes, causing severe irritation.
Body Defense Tyvek® Lab Coat (Closed front)Why: Cotton absorbs amines, holding them against the skin.[1] Tyvek repels particulates and light splashes.

Part 2: Operational Workflow (SOP)

This protocol is designed to isolate the operator from the chemical entirely.

Phase 1: Pre-Operational Verification
  • Airflow Check: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Neutralizer Prep: Have a spray bottle of 5% Citric Acid or Vinegar ready.[1]

    • Insight: Water alone spreads amine spills; weak acids neutralize the alkalinity immediately, stopping the burn.

Phase 2: Weighing & Transfer (The Critical Risk Point)

Most exposures occur here due to static charge on the solid.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[1] Amine salts are prone to "jumping" due to static.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood.

  • Solubilization: Add solvent (e.g., water, methanol) to the solid immediately. Do not transport the dry solid across the lab if possible.

Phase 3: Reaction & Synthesis
  • Temperature Control: If reacting with acid chlorides or anhydrides, the exotherm will be significant. Cool the vessel to 0°C before addition.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Amine vapors are heavier than air and will accumulate in the hood floor—keep the sash low.

Part 3: Emergency & Disposal Protocols

Accidental Exposure Response
  • Skin Contact:

    • IMMEDIATE flush with water for 15 minutes.

    • If available, wash with Polyethylene Glycol (PEG 400) followed by water (PEG solubilizes organic amines better than water alone).

    • Seek medical attention; amine burns can have a delayed onset.

  • Eye Contact:

    • Force eyelids open. Flush for minimum 30 minutes .

    • Do not use neutralizing agents in the eyes.

Waste Disposal Strategy
  • Segregation: Classify as "Basic Organic Waste."

  • Incompatibility: NEVER mix with:

    • Oxidizers (Nitric acid, Peroxides) -> Risk of fire/explosion.

    • Hypochlorites (Bleach) -> Forms Chloramines (highly toxic gas).

  • Deactivation: For trace residues on glassware, rinse with 5% HCl before standard washing to convert the volatile free base into the non-volatile hydrochloride salt.

Part 4: Safety Logic Visualization

The following diagram illustrates the "Defensive Depth" strategy for handling this compound.

SafetyProtocol Start Start: Chemical Receipt Assess Form Assessment: Salt (Solid) vs Free Base (Oil) Start->Assess PPE_Solid PPE: Double Nitrile + N95 (Dust Hazard) Assess->PPE_Solid If Solid PPE_Liquid PPE: Laminate Gloves + Goggles (Corrosion Hazard) Assess->PPE_Liquid If Liquid/Oil Static Static Control: Ionizer + Hood Weighing PPE_Solid->Static Reaction Reaction/Use (Fume Hood Only) Static->Reaction Transfer Transfer: Closed System (Syringe/Cannula) PPE_Liquid->Transfer Transfer->Reaction Waste Disposal: Basic Organic Stream (NO BLEACH) Reaction->Waste

Caption: Operational workflow distinguishing between solid (dust risk) and liquid (permeation risk) handling states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762762, 4-(Pyrrolidin-1-yl)butan-1-amine. Retrieved from [Link]

    • Note: Used as the primary structural analog for hazard classification (Skin Corr.[1] 1B).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.